FR 113680
Description
Structure
2D Structure
Properties
CAS No. |
126088-92-4 |
|---|---|
Molecular Formula |
C35H39N5O6 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1 |
InChI Key |
GUMFSDXELXANKA-KGLGFYCJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
Appearance |
Solid powder |
Other CAS No. |
126088-92-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Thr-Trp(CHO)-Phe-N-MeBzl FR 113680 FR-113680 N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of FR113680: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR113680 is a potent and selective competitive antagonist of the Tachykinin NK1 receptor. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. FR113680 selectively binds to the NK1 receptor, inhibiting the binding of the endogenous ligand, Substance P (SP). This antagonism has been demonstrated to be effective in preclinical models of inflammation, such as cigarette smoke-induced plasma extravasation. The competitive nature of this interaction has been quantified, and its selectivity for the NK1 receptor over NK2 and NK3 receptors has been established. This guide serves as a comprehensive resource for understanding the pharmacological profile of FR113680.
Introduction
Tachykinins are a family of neuropeptides that play a crucial role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] Substance P (SP) is the preferred endogenous ligand for the NK1 receptor.[4] The activation of the NK1 receptor by SP initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.[5][6]
FR113680 is a tripeptide compound identified as a selective antagonist of the NK1 receptor.[7][8] Its ability to competitively block the binding of Substance P confers its therapeutic potential. This document will detail the molecular interactions, functional consequences, and experimental validation of FR113680's mechanism of action.
Quantitative Data
The potency and selectivity of FR113680 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 7.53 | Guinea Pig Ileum | Bioassay (SP-induced contraction) | [7][9] |
Table 1: Potency of FR113680
| Receptor | Activity | Species/Tissue | Assay Type | Reference |
| NK1 | Competitive Antagonist | Guinea Pig Lung Membranes | [3H]-SP Binding Assay | [7][9] |
| NK1 | No Effect | Rat Cerebral Cortical Membranes | [3H]-SP Binding Assay | [7][9] |
| NK2 | No Effect | Rat Duodenum Smooth Muscle Membranes | [3H]-Neurokinin A Binding Assay | [7][9] |
| NK3 | No Effect | Rat Cerebral Cortical Membranes | [3H]-Eledoisin Binding Assay | [7][9] |
Table 2: Selectivity Profile of FR113680
Signaling Pathways
The NK1 receptor, a G protein-coupled receptor, transduces extracellular signals from Substance P into intracellular responses. FR113680, as a competitive antagonist, prevents the initiation of this signaling cascade.
Substance P / NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P leads to the coupling of G proteins, primarily Gq and Gs.[3] This initiates two main signaling pathways:
-
Phospholipase C (PLC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][10]
-
Adenylate Cyclase (AC) Pathway: Gs activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3]
These signaling events ultimately lead to various physiological responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of FR113680. While the exact protocols used in the original studies may not be publicly available, these representative protocols for similar assays provide a comprehensive understanding of the experimental approach.
Radioligand Binding Assay
This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., guinea pig lung, rat cerebral cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
In a reaction tube, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Substance P for NK1).
-
Increasing concentrations of the unlabeled competitor (FR113680) are added to different tubes to determine its ability to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Contraction Bioassay
This bioassay is a functional assay used to determine the potency of an antagonist in a physiological system.
Protocol:
-
Tissue Preparation:
-
A segment of the terminal ileum is dissected from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).[11]
-
The lumen is gently flushed to remove its contents.
-
A 2-3 cm piece of the ileum is mounted in an organ bath containing the physiological solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11]
-
-
Recording of Contractions:
-
One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension for a period of time.
-
-
Dose-Response Curve:
-
A cumulative concentration-response curve to an agonist (Substance P) is obtained by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
The tissue is then washed to allow it to return to its baseline state.
-
-
Antagonist Evaluation:
-
The tissue is incubated with a specific concentration of the antagonist (FR113680) for a defined period.
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
This procedure is repeated with several different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency.[1][2]
-
Conclusion
FR113680 is a well-characterized, selective, and competitive antagonist of the tachykinin NK1 receptor. Its mechanism of action is centered on the direct blockade of Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling pathways that mediate inflammation and other physiological responses. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding the pharmacological properties of FR113680 and its potential as a therapeutic agent. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. rjptsimlab.com [rjptsimlab.com]
FR 113680: A Selective Neurokinin-1 (NK1) Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FR 113680 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and emesis. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide belonging to the tachykinin family. By competitively blocking the binding of Substance P to the NK1 receptor, this compound holds significant therapeutic potential for a range of clinical applications. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological data, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 7.53 | Guinea Pig Ileum | Substance P-induced Contraction | |
| Ki | Not Available | - | - | |
| IC50 | Not Available | - | - |
Table 1: Quantitative Antagonist Activity of this compound at the NK1 Receptor. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
Receptor Selectivity
This compound exhibits high selectivity for the NK1 receptor over other tachykinin receptors, namely the NK2 and NK3 receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.
| Receptor | Activity | Species/Tissue | Assay Type | Reference |
| NK1 | Competitive Antagonist | Guinea Pig Lung Membranes | [3H]-SP Binding | |
| NK1 | No Effect | Rat Cerebral Cortical Membranes | [3H]-SP Binding | |
| NK2 | No Effect | Rat Duodenum Smooth Muscle Membranes | [3H]-Neurokinin A Binding | |
| NK3 | No Effect | Rat Cerebral Cortical Membranes | [3H]-Eledoisin Binding |
Table 2: Receptor Binding Selectivity Profile of this compound.
| Receptor | Activity | Species/Tissue | Assay Type | Reference |
| NK1 | Dose-dependent Inhibition | Guinea Pig Ileum | Substance P-induced Contraction | |
| NK2 | No Inhibition | Rat Vas Deferens | Neurokinin A-induced Contraction | |
| NK3 | No Inhibition | Rat Portal Vein | Neurokinin B-induced Contraction |
Table 3: Functional Selectivity Profile of this compound.
Experimental Protocols
The characterization of this compound as a selective NK1 receptor antagonist involves several key experimental methodologies.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity and selectivity of a compound for a specific receptor.
Objective: To assess the ability of this compound to displace a radiolabeled ligand from the NK1, NK2, and NK3 receptors.
General Protocol:
-
Membrane Preparation: Tissues rich in the target receptors (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [3H]-Substance P for NK1, [3H]-Neurokinin A for NK2, [3H]-Eledoisin for NK3) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). These values can then be used to calculate the inhibition constant (Ki). For this compound, it was observed that it inhibited [3H]-SP binding to guinea-pig lung membranes but not to rat cerebral cortical membranes, nor did it affect binding to NK2 or NK3 receptors.
In Vitro Functional Assays: Guinea Pig Ileum Contraction
This classic pharmacological preparation is used to assess the functional antagonism of NK1 receptors.
Objective: To determine the ability of this compound to inhibit the contractile response of the guinea pig ileum induced by Substance P.
Protocol:
-
Tissue Preparation: A section of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Recording: The tissue is connected to an isometric force transducer to record contractile responses.
-
Cumulative Concentration-Response Curve: Increasing concentrations of Substance P are added to the organ bath, and the resulting contractions are recorded to establish a control concentration-response curve.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve for Substance P is generated in the presence of this compound.
-
Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist potency. For this compound, this analysis revealed a competitive antagonism with a pA2 of 7.53.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflow for characterizing a selective NK1 receptor antagonist like this compound.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a well-characterized, highly selective antagonist of the NK1 receptor. Its pharmacological profile, established through rigorous in vitro binding and functional assays, demonstrates its potent and competitive blockade of Substance P-mediated effects at the guinea pig NK1 receptor, with a notable lack of activity at NK2 and NK3 receptors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NK1 receptor antagonists. The visualization of the NK1 signaling pathway and the experimental workflow further elucidates the mechanism of action and the process of characterization for this important class of therapeutic agents. Further research to determine the precise Ki and IC50 values of this compound would provide a more complete quantitative understanding of its interaction with the NK1 receptor.
The Role of FR113680 in Substance P Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of FR113680, a potent and selective antagonist of the substance P (SP) neurokinin-1 (NK1) receptor. FR113680, a tripeptide molecule, has demonstrated significant utility in preclinical research for elucidating the physiological roles of substance P and the NK1 receptor. This document details the mechanism of action of FR113680, its binding and functional characteristics, and its effects in various in vitro and in vivo models. Comprehensive experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are provided to support researchers in the fields of pharmacology and drug development.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of SP, the NK1 receptor activates intracellular signaling cascades, leading to a physiological response.[2] The development of selective NK1 receptor antagonists is therefore of significant interest for the treatment of various conditions, including chronic pain, inflammation, and emesis.
FR113680: A Selective NK1 Receptor Antagonist
FR113680 is a synthetic tripeptide that acts as a potent and selective competitive antagonist of the NK1 receptor.[3] Its chemical structure is Nα-[Nα-(Nα-acetyl-L-threonyl)-N'-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide.[3]
Mechanism of Action
FR113680 competitively inhibits the binding of substance P to the NK1 receptor, thereby blocking the downstream signaling cascade.[4] This antagonism has been demonstrated in various in vitro and in vivo systems, as detailed in the subsequent sections.
Quantitative Data
The following tables summarize the key quantitative data for FR113680, demonstrating its potency and selectivity.
Table 1: In Vitro Functional Antagonism of FR113680
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Substance P | pA2 | 7.53 | [3][4] |
| Guinea Pig Trachea | Substance P | IC50 | 2.3 x 10⁻⁶ M | |
| Guinea Pig Trachea | Neurokinin A | IC50 | 1.5 x 10⁻⁵ M |
Table 2: In Vitro Receptor Binding Selectivity of FR113680
| Receptor | Tissue/Cell Line | Radioligand | Effect of FR113680 | Reference |
| NK1 | Guinea Pig Lung Membranes | [³H]-Substance P | Competitive Inhibition | [3] |
| NK1 | Rat Cerebral Cortical Membranes | [³H]-Substance P | No Effect | [3] |
| NK2 | Rat Duodenum Smooth Muscle Membranes | [³H]-Neurokinin A | No Effect | [3] |
| NK3 | Rat Cerebral Cortical Membranes | [³H]-Eledoisin | No Effect | [3] |
Table 3: In Vivo Efficacy of FR113680
| Animal Model | Effect Measured | Dosage | Result | Reference |
| Cigarette smoke-induced rat tracheal plasma extravasation | Plasma Extravasation | 32 mg/kg, i.v. | Significant Inhibition | [5] |
| Substance P-induced airway constriction in guinea pigs | Airway Constriction | 1 and 10 mg/kg, i.v. | Inhibition | |
| Substance P-induced airway edema in guinea pigs | Airway Edema | 1 and 10 mg/kg, i.v. | Inhibition |
Experimental Protocols
In Vitro Radioligand Binding Assay ([³H]-Substance P)
This protocol describes a method for determining the binding of FR113680 to NK1 receptors in guinea pig lung membranes.
Materials:
-
Guinea pig lung tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, and protease inhibitors (e.g., bacitracin 40 µg/ml)
-
[³H]-Substance P (specific activity ~40-60 Ci/mmol)
-
FR113680 and other competing ligands
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 50,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, add the following to microcentrifuge tubes:
-
50 µL of membrane suspension (approximately 100-200 µg of protein)
-
50 µL of [³H]-Substance P (final concentration ~0.5 nM)
-
50 µL of FR113680 or other competing ligand at various concentrations.
-
Assay buffer to make up the final volume.
-
-
For total binding, add 50 µL of assay buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.1% polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki value of FR113680.
-
Isolated Guinea Pig Ileum Contraction Assay
This protocol outlines the procedure for assessing the antagonistic effect of FR113680 on substance P-induced contractions of the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
Substance P
-
FR113680
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by a humane method.
-
Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Clean the ileum by gently flushing the lumen with Tyrode's solution.
-
Cut the ileum into segments of approximately 2 cm in length.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Record a baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath.
-
After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of FR113680 for a predetermined period (e.g., 30 minutes).
-
In the presence of FR113680, construct a second cumulative concentration-response curve for Substance P.
-
Repeat this procedure with different concentrations of FR113680.
-
-
Data Analysis:
-
Measure the amplitude of contractions in response to each concentration of Substance P.
-
Plot the log concentration of Substance P against the response.
-
Perform a Schild analysis to determine the pA2 value of FR113680, which provides a measure of its competitive antagonist potency.[6]
-
Visualizations
Signaling Pathways
Caption: Substance P Signaling Pathway and FR113680 Antagonism.
Experimental Workflows
Caption: Workflow for Radioligand Receptor Binding Assay.
Caption: Workflow for Isolated Guinea Pig Ileum Contraction Assay.
Discussion
FR113680 has proven to be a valuable pharmacological tool for investigating the roles of substance P and the NK1 receptor. Its high selectivity for the NK1 receptor over NK2 and NK3 receptors allows for the specific interrogation of NK1-mediated pathways.[3] The competitive nature of its antagonism, as demonstrated by Schild analysis, provides a clear mechanism of action.[3][4]
A crucial aspect of FR113680's pharmacology is its species selectivity. It exhibits high affinity for the guinea pig NK1 receptor but is largely inactive at the rat NK1 receptor.[3] This highlights the importance of selecting appropriate animal models in preclinical studies of NK1 receptor antagonists and underscores the subtle molecular differences in receptor structure between species that can dramatically impact ligand binding.[7][8]
The in vivo efficacy of FR113680 in models of airway inflammation and plasma extravasation further validates its potential as a research tool and provides a basis for the development of novel therapeutics targeting the substance P/NK1 receptor system.[5]
Conclusion
FR113680 is a well-characterized, selective, and competitive antagonist of the NK1 receptor. This technical guide provides a comprehensive overview of its pharmacological properties, supported by detailed experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and scientists working to understand the complex biology of substance P and to develop new therapeutic interventions targeting the NK1 receptor.
References
- 1. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuropharmacology [personal.utdallas.edu]
- 7. Molecular basis for the species selectivity of the neurokinin-1 receptor antagonists CP-96,345 and RP67580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
FR 113680: A Technical Guide to its Interaction with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FR 113680, a selective antagonist of the tachykinin NK1 receptor. The document outlines its binding affinity, functional antagonism, and the methodologies used in its characterization. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through their interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3. This compound has demonstrated a high affinity and selectivity for the NK1 receptor, particularly in guinea pig tissues, making it a valuable tool for investigating the physiological and pathological roles of Substance P and the NK1 receptor. This guide summarizes the key quantitative data regarding its receptor interaction and details the experimental protocols for its in vitro and in vivo evaluation.
Quantitative Data Summary
The interaction of this compound with tachykinin receptors has been quantified through radioligand binding assays and in vitro functional assays. The following tables summarize the key findings.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | This compound Ki (nM) | Reference |
| NK1 | [3H]-Substance P | Guinea Pig Lung Membranes | Data not available in abstract | Fujii et al., 1993 |
| NK2 | [3H]-Neurokinin A | Rat Duodenum Smooth Muscle | No significant inhibition | Fujii et al., 1993 |
| NK3 | [3H]-Eledoisin | Rat Cerebral Cortical Membranes | No significant inhibition | Fujii et al., 1993 |
Note: While the specific Ki value for this compound at the NK1 receptor from the primary literature could not be obtained from the abstract, the study indicates potent and selective inhibition of [3H]-Substance P binding.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Agonist | Tissue Preparation | This compound pA2 Value | Antagonism Type | Reference |
| Guinea Pig Ileum Contraction | Substance P | Isolated Guinea Pig Ileum | 7.53 | Competitive | Fujii et al., 1993 |
| Rat Vas Deferens Contraction | Neurokinin A | Isolated Rat Vas Deferens | Inactive | - | Fujii et al., 1993 |
| Rat Portal Vein Contraction | Neurokinin B | Isolated Rat Portal Vein | Inactive | - | Fujii et al., 1993 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for tachykinin receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., guinea pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand ([3H]-Substance P for NK1, [3H]-Neurokinin A for NK2, or [3H]-Eledoisin for NK3).
-
Varying concentrations of the unlabeled competitor, this compound.
-
The membrane preparation.
-
-
For non-specific binding determination, a high concentration of an unlabeled standard antagonist is used instead of this compound.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Guinea Pig Ileum Contraction
Objective: To determine the functional antagonist activity of this compound at the NK1 receptor.
Methodology:
-
Tissue Preparation:
-
A segment of the terminal ileum is isolated from a guinea pig.
-
The longitudinal muscle with the myenteric plexus attached is prepared.
-
The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Contraction Measurement:
-
The tissue is connected to an isometric force transducer to record contractile responses.
-
A baseline tension is applied, and the tissue is allowed to equilibrate.
-
-
Schild Plot Analysis:
-
Cumulative concentration-response curves for the agonist (Substance P) are generated in the absence and presence of increasing concentrations of the antagonist (this compound).
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Model: Cigarette Smoke-Induced Rat Tracheal Plasma Extravasation
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.
Methodology:
-
Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The trachea is cannulated for artificial ventilation and for exposure to cigarette smoke.
-
A jugular vein is cannulated for the administration of this compound and Evans blue dye.
-
-
Induction of Plasma Extravasation:
-
Evans blue dye (which binds to plasma albumin) is injected intravenously to quantify plasma extravasation.
-
The animals are exposed to a standardized dose of cigarette smoke for a defined period.
-
-
Drug Administration:
-
This compound is administered intravenously at various doses prior to cigarette smoke exposure.
-
-
Quantification of Plasma Extravasation:
-
After the experiment, the animals are euthanized, and the trachea is dissected.
-
The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).
-
The concentration of the extracted dye is determined spectrophotometrically.
-
-
Data Analysis:
-
The amount of Evans blue dye in the trachea is used as an index of plasma extravasation.
-
The inhibitory effect of this compound is calculated by comparing the plasma extravasation in treated animals to that in vehicle-treated controls.
-
Visualizations
Tachykinin NK1 Receptor Signaling Pathway
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of this compound Selectivity
Caption: this compound Tachykinin Receptor Selectivity.
The Discovery and Initial Characterization of FR113680: A Selective Tachykinin NK1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of FR113680, a novel tripeptide substance P (SP) antagonist. FR113680 has been identified as a potent and selective antagonist of the tachykinin NK1 receptor, demonstrating competitive inhibition of SP binding and functional activity. This whitepaper details the core findings from initial studies, including its binding affinity, in vitro and in vivo efficacy, and its mechanism of action. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, the signaling pathway of the NK1 receptor, the molecular target of FR113680, is visually represented.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), play a crucial role in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK1 receptor, for which Substance P is the preferential endogenous ligand, is of particular interest as a therapeutic target for a range of disorders.
FR113680, with the chemical name N alpha-[N alpha-(N alpha-acetyl-L-threonyl)-N'-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide, was discovered by scientists at Fujisawa Pharmaceutical Co., Ltd. as a novel tripeptide antagonist of Substance P.[1] Initial characterization studies have revealed its high selectivity for the NK1 receptor, positioning it as a valuable tool for research and a potential lead compound for drug development.
Quantitative Data Summary
The initial characterization of FR113680 yielded key quantitative data that establish its potency and selectivity as an NK1 receptor antagonist. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Receptor Binding and Functional Antagonism of FR113680
| Parameter | Assay | Tissue/Preparation | Receptor Target | Value | Reference |
| pA2 | SP-induced Contraction | Guinea Pig Ileum | NK1 | 7.53 | [1] |
Table 2: In Vivo Efficacy of FR113680
| Model | Effect | Species | Dose | Route of Administration | Reference |
| Cigarette Smoke-Induced Tracheal Plasma Extravasation | Significant Inhibition | Rat | 32 mg/kg | Intravenous (i.v.) | [1] |
| Substance P-Induced Tracheal Plasma Extravasation | Inhibition | Rat | Not specified | Intravenous (i.v.) | [1] |
| Neurokinin A-Induced Tracheal Plasma Extravasation | Inhibition | Rat | Not specified | Intravenous (i.v.) | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of FR113680.
Radioligand Binding Assays
These assays were performed to determine the binding affinity and selectivity of FR113680 for tachykinin receptor subtypes.
-
Objective: To assess the ability of FR113680 to displace radiolabeled ligands from NK1, NK2, and NK3 receptors.
-
Preparations:
-
NK1 (Guinea Pig): Membranes from guinea pig lung.
-
NK1 (Rat): Membranes from rat cerebral cortex.
-
NK2 (Rat): Membranes from rat duodenum smooth muscle.
-
NK3 (Rat): Membranes from rat cerebral cortex.
-
-
Radioligands:
-
NK1: [³H]-Substance P ([³H]-SP)
-
NK2: [³H]-Neurokinin A ([³H]-NKA)
-
NK3: [³H]-Eledoisin ([³H]-Ele)
-
-
Protocol:
-
Tissue homogenates are prepared and centrifuged to isolate the membrane fractions.
-
Membrane preparations are incubated with a fixed concentration of the respective radioligand in the presence of varying concentrations of FR113680.
-
The incubation is carried out at a controlled temperature and for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The concentration of FR113680 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Isolated Tissue Bioassays (In Vitro Functional Assays)
These assays were conducted to evaluate the functional antagonist activity of FR113680 on different tachykinin receptor subtypes.
-
Objective: To determine the ability of FR113680 to inhibit agonist-induced smooth muscle contractions mediated by NK1, NK2, and NK3 receptors.
-
Preparations:
-
NK1: Guinea pig ileum.
-
NK2: Rat vas deferens.
-
NK3: Rat portal vein.
-
-
Agonists:
-
NK1: Substance P (SP)
-
NK2: Neurokinin A (NKA)
-
NK3: Neurokinin B (NKB)
-
-
Protocol:
-
The respective tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
The tissues are allowed to equilibrate under a resting tension.
-
Isometric contractions are recorded using a force transducer connected to a data acquisition system.
-
Cumulative concentration-response curves to the respective agonists are generated in the absence and presence of increasing concentrations of FR113680.
-
The antagonistic effect of FR113680 is quantified by determining the pA2 value from a Schild plot analysis, which indicates the affinity of a competitive antagonist.
-
Rat Tracheal Plasma Extravasation Model (In Vivo Assay)
This in vivo model was used to assess the anti-inflammatory potential of FR113680.
-
Objective: To evaluate the effect of FR113680 on plasma protein extravasation in the rat trachea induced by various stimuli.
-
Animals: Male Wistar rats.
-
Inducing Agents: Cigarette smoke, Substance P (SP), Neurokinin A (NKA).
-
Protocol:
-
Rats are anesthetized.
-
Evans blue dye (a marker for plasma protein leakage) is injected intravenously.
-
FR113680 (32 mg/kg) or vehicle is administered intravenously.
-
Plasma extravasation is induced by exposure to cigarette smoke or intravenous injection of SP or NKA.
-
After a set period, the trachea is dissected, and the extravasated Evans blue dye is extracted.
-
The amount of extracted dye is quantified spectrophotometrically.
-
The inhibitory effect of FR113680 is calculated by comparing the amount of dye extravasation in the treated group to the control group.
-
Mechanism of Action and Signaling Pathway
FR113680 exerts its pharmacological effects by selectively antagonizing the tachykinin NK1 receptor. The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and neuronal excitation. FR113680 competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting the initiation of this signaling cascade.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Conclusion
The initial characterization of FR113680 has established it as a potent and selective antagonist of the tachykinin NK1 receptor. Its competitive antagonism, demonstrated through both radioligand binding and functional assays, highlights its specific mechanism of action. The in vivo efficacy of FR113680 in a model of neurogenic inflammation further underscores its potential as a pharmacological tool and a starting point for the development of novel therapeutics targeting the Substance P/NK1 receptor system. Further research is warranted to explore its full therapeutic potential in various disease models.
References
Pharmacological Profile of the NK1 Antagonist FR113680: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR113680 is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the pharmacological profile of FR113680, detailing its binding characteristics, in vitro functional activity, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of NK1 receptor pharmacology and the development of novel therapeutics targeting this receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for FR113680's interaction with the NK1 receptor and its selectivity over other neurokinin receptor subtypes.
| Parameter | Value | Assay | Tissue/Cell Line |
| pA2 | 7.53 | Isolated Tissue Bioassay (Schild Plot Analysis) | Guinea-pig ileum |
| Antagonism Type | Competitive | Isolated Tissue Bioassay (Schild Plot Analysis) | Guinea-pig ileum |
Table 1: In Vitro Potency of FR113680 at the NK1 Receptor
| Receptor Subtype | FR113680 Activity | Assay | Tissue/Cell Line |
| NK1 (guinea-pig) | Competitive Antagonist | [3H]-SP Binding Assay & Isolated Tissue Bioassay | Guinea-pig lung membranes & Guinea-pig ileum |
| NK1 (rat) | Inactive | [3H]-SP Binding Assay | Rat cerebral cortical membranes |
| NK2 | Inactive | [3H]-NKA Binding Assay & Isolated Tissue Bioassay | Rat duodenum smooth muscle membranes & Rat vas deferens |
| NK3 | Inactive | [3H]-Eledoisin Binding Assay & Isolated Tissue Bioassay | Rat cerebral cortical membranes & Rat portal vein |
Table 2: Selectivity Profile of FR113680
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity and selectivity of FR113680 for the NK1 receptor using [3H]-Substance P as the radioligand.
Materials:
-
Membrane preparations from guinea-pig lung (for NK1), rat cerebral cortex (for NK1 and NK3), and rat duodenum smooth muscle (for NK2).
-
[3H]-Substance P (specific activity ~40-60 Ci/mmol)
-
FR113680
-
Non-labeled Substance P, Neurokinin A (NKA), and Eledoisin
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).
-
Wash buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
Prepare serial dilutions of FR113680 and non-labeled ligands in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Substance P (final concentration ~0.5 nM), 50 µL of either FR113680, non-labeled ligand, or buffer (for total binding), and 50 µL of the membrane preparation (protein concentration ~50-100 µ g/well ). For non-specific binding, add a high concentration of non-labeled Substance P (e.g., 1 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Isolated Guinea-Pig Ileum Bioassay for Functional Antagonism (Schild Analysis)
Objective: To characterize the functional antagonist activity of FR113680 at the NK1 receptor and determine its pA2 value.
Materials:
-
Male guinea-pig (250-350 g).
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.
-
Substance P (agonist).
-
FR113680 (antagonist).
-
Isolated organ bath system with an isotonic transducer and data acquisition software.
Procedure:
-
Humanely euthanize the guinea-pig and isolate a segment of the terminal ileum.
-
Cleanse the ileum segment by flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm segments and mount one end to a tissue holder and the other to an isotonic transducer in an organ bath containing Tyrode's solution at 37°C and continuously gassed.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
Cumulative Concentration-Response Curve for Substance P:
-
Add increasing concentrations of Substance P to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the contractile responses until a maximal response is achieved.
-
Wash the tissue extensively with Tyrode's solution to allow it to return to baseline.
-
-
Schild Analysis:
-
After the tissue has returned to baseline, add a fixed concentration of FR113680 to the organ bath and allow it to equilibrate for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for Substance P in the presence of FR113680.
-
Wash the tissue thoroughly and repeat the procedure with at least two other increasing concentrations of FR113680.
-
-
Data Analysis:
-
For each concentration of FR113680, calculate the dose ratio (DR), which is the ratio of the EC50 of Substance P in the presence of the antagonist to the EC50 of Substance P in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of FR113680 (-log[FR113680]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Mechanism of Action
The NK1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of Gq protein. This initiates a cascade of intracellular signaling events. As a competitive antagonist, FR113680 binds to the NK1 receptor at the same site as Substance P, thereby preventing its activation and the subsequent downstream signaling.
NK1 Receptor Signaling Pathway
Preliminary Studies on the Therapeutic Potential of FR113680: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR113680 is a novel tripeptide substance P (SP) antagonist that demonstrates high selectivity for the neurokinin-1 (NK1) receptor. Preliminary studies have highlighted its potential therapeutic utility, primarily in the context of neurogenic inflammation, particularly in respiratory disorders. This technical guide provides a comprehensive overview of the current understanding of FR113680, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Introduction
Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation and pain transmission. It exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. Antagonism of the NK1 receptor has been a significant area of research for the development of novel therapeutics for a range of disorders, including chronic inflammatory diseases, pain, and mood disorders.
FR113680, with the chemical name Nα-[Nα-(Nα-acetyl-L-threonyl)-N1-formyl-D-tryptophyl]-N-methyl-N-phenylmethyl-L-phenylalaninamide, has emerged as a potent and selective antagonist of the NK1 receptor[1][2]. Its tripeptide structure represents a class of compounds designed to block the actions of Substance P. This whitepaper will delve into the preclinical findings related to FR113680, with a focus on its therapeutic potential.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Signaling Pathway
FR113680 functions as a competitive antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P. The binding of Substance P to the NK1 receptor activates multiple intracellular pathways that contribute to neurogenic inflammation and other physiological responses. FR113680's blockade of this interaction is central to its therapeutic potential.
The primary signaling pathway of the NK1 receptor involves its coupling to G-proteins, specifically Gq and Gs. This activation leads to a cascade of intracellular events, including:
-
Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).
-
MAPK/ERK Pathway Activation: PKC can, in turn, activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammatory responses.
-
NMDA Receptor Potentiation: In the central nervous system, PKC can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and pain transmission.
-
EGF Receptor Transactivation: There is also evidence for the transactivation of the epidermal growth factor (EGF) receptor, further contributing to cellular responses.
By competitively inhibiting the binding of Substance P to the NK1 receptor, FR113680 effectively attenuates these signaling events.
References
Methodological & Application
FR 113680 Protocol for In Vivo Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR 113680 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] By blocking the interaction of Substance P with its receptor, this compound offers a valuable tool for investigating the role of the SP/NK1 receptor system in various disease models and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on a well-documented model of neurogenic inflammation.
Mechanism of Action: Targeting the Tachykinin NK1 Receptor
This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor by Substance P initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including neuronal excitation, vasodilation, plasma extravasation, and immune cell activation, which are characteristic of neurogenic inflammation.[1] this compound, by blocking the initial binding of Substance P, effectively attenuates these downstream signaling events.
Data Presentation: Physicochemical and Pharmacological Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information for this compound and provide comparative data for other well-characterized NK1 receptor antagonists to offer a broader context for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H53N7O7 | --- |
| Molecular Weight | 808.0 g/mol | --- |
| Class | Non-peptide NK1 Receptor Antagonist | [3] |
Table 2: In Vivo Efficacy of this compound in a Neurogenic Inflammation Model
| Animal Model | Inducing Agent | Administration Route | Dose (mg/kg) | Effect | Reference |
| Male Wistar Rats | Cigarette Smoke | Intravenous (i.v.) | 32 | Significantly inhibited tracheal plasma extravasation | [3] |
Table 3: Comparative Pharmacokinetic Parameters of Selected NK1 Receptor Antagonists in Rats
| Compound | Administration Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (%) | Reference |
| This compound | i.v. | Data not available | Data not available | Data not available | Data not available | --- |
| Aprepitant | p.o. | ~9-13 hours (human) | Data not available | ~70 L (human) | ~60-65% (human) | [4] |
| Netupitant | p.o. | Data not available | Data not available | Data not available | Data not available | [5] |
| Rolapitant | p.o. | ~180 hours (human) | Data not available | Data not available | Data not available | [6] |
Table 4: Comparative Acute Toxicity of Selected NK1 Receptor Antagonists
| Compound | Animal Model | Route | LD50 | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | --- |
| Aprepitant | Rat | Oral | >2500 mg/kg | 125 mg/kg/day (14-day study) | --- |
| Netupitant | Rat | Oral | >2000 mg/kg | Data not available | --- |
Note: Specific toxicity data (LD50, NOAEL) for this compound is not publicly available. The data for other NK1 antagonists is provided as a general reference.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Cigarette Smoke-Induced Tracheal Plasma Extravasation
This protocol is adapted from the study by Morimoto et al. (1992).[3]
Objective: To assess the efficacy of this compound in inhibiting neurogenic inflammation-induced plasma extravasation in the trachea of rats exposed to cigarette smoke.
Materials:
-
This compound
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., pentobarbital sodium)
-
Evans blue dye (20 mg/kg)
-
Formamide
-
Spectrophotometer
-
Cigarette smoke exposure apparatus
Procedure:
-
Animal Preparation: Anesthetize the rats with an appropriate anesthetic.
-
Drug Administration: Administer this compound intravenously (i.v.) at a dose of 32 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.
-
Induction of Plasma Extravasation: Five minutes after drug or vehicle administration, expose the rats to a standardized amount of cigarette smoke for a defined period (e.g., 5 minutes).
-
Tracer Injection: Immediately after smoke exposure, inject Evans blue dye (20 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.
-
Circulation and Euthanasia: Allow the dye to circulate for a specified time (e.g., 30 minutes). Euthanize the animals via an approved method.
-
Tissue Collection and Dye Extraction: Dissect the trachea and remove any adhering connective tissue. Weigh the tissue and place it in formamide to extract the Evans blue dye. Incubate at a constant temperature (e.g., 60°C) for 24 hours.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans blue (e.g., 620 nm).
-
Data Analysis: Calculate the amount of extravasated Evans blue per unit weight of tracheal tissue. Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test). A significant reduction in Evans blue extravasation in the treated group indicates the inhibitory effect of this compound on neurogenic inflammation.
Visualizations
Signaling Pathway
Tachykinin NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Experimental Workflow for In Vivo Plasma Extravasation Assay.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of FR113680 in a Guinea Pig Ileum Contraction Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolated guinea pig ileum preparation is a classical and robust ex vivo model for investigating the contractile and relaxant effects of pharmacological agents on smooth muscle. The longitudinal muscle of the guinea pig ileum is richly endowed with a variety of receptors, including muscarinic (primarily M3 and M2 subtypes) and histamine (H1) receptors, making it a versatile tool for pharmacological screening and mechanistic studies.[1][2][3][4][5] Activation of M3 muscarinic receptors by agonists such as acetylcholine or carbachol leads to a robust contractile response primarily through Gq/11 signaling, resulting in phosphoinositide hydrolysis and an increase in intracellular calcium.[2][6][7] While M2 receptors are more numerous than M3 receptors in this tissue, their role in contraction is considered to be more indirect, often involving the inhibition of adenylyl cyclase and countering smooth muscle relaxation.[1][3][6]
FR113680 has been identified as a tachykinin receptor antagonist.[8] These application notes provide a detailed protocol for utilizing the guinea pig ileum contraction assay to characterize the potential effects of FR113680 on intestinal smooth muscle contractility. The described methods will enable researchers to determine if FR113680 exhibits any direct agonist or antagonist activity on the various receptors present in the guinea pig ileum or modulates the contractile responses induced by standard agonists.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from guinea pig ileum contraction assays.
Table 1: Agonist Potency and Efficacy of FR113680
| Compound | Agonist Type | pD2 Value (Potency) | Emax (% of Max. Contraction) | Target Receptor(s) |
| FR113680 | e.g., Full/Partial/None | Experimental Value | Experimental Value | To be determined |
| Acetylcholine | Full Agonist | Reference Value | 100% (Reference) | Muscarinic (M3) |
| Histamine | Full Agonist | Reference Value | 100% (Reference) | Histamine H1 |
Note: Emax is expressed relative to the maximum contraction induced by a reference agonist like acetylcholine or histamine. The pD2 value is the negative logarithm of the EC50 value.
Table 2: Antagonist Potency of FR113680
| Antagonist | Agonist Used | Target Receptor | pA2 Value |
| FR113680 | Acetylcholine | Muscarinic | Experimental Value |
| FR113680 | Histamine | Histamine H1 | Experimental Value |
| Atropine | Acetylcholine | Muscarinic (non-selective) | Reference Value |
| Mepyramine | Histamine | Histamine H1 | Reference Value |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.
Experimental Protocols
1. Tissue Preparation
-
Animal Euthanasia: Humanely euthanize a guinea pig (e.g., Hartley strain, 300-400 g) following approved institutional animal care and use committee (IACUC) guidelines.[4][9]
-
Ileum Dissection: Perform a laparotomy to expose the abdominal cavity. Locate the cecum and carefully dissect a segment of the terminal ileum (approximately 10-15 cm).[4]
-
Tissue Cleaning: Place the isolated ileum segment in a Petri dish containing pre-warmed (37°C) and carbogen-aerated (95% O2, 5% CO2) Tyrode's solution.[4] Gently flush the lumen with Tyrode's solution to remove intestinal contents.[4]
-
Segmentation: Cut the ileum into smaller segments of 2-3 cm in length.[4][9] Tie silk or cotton threads to each end of the segments.[4]
2. Organ Bath Setup and Equilibration
-
Organ Bath Assembly: Mount the prepared ileum segment in an isolated organ bath system containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen gas.[4][5]
-
Transducer Connection: Attach the bottom thread to a fixed hook and the top thread to an isotonic or isometric force transducer connected to a data acquisition system.[4]
-
Equilibration: Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes.[4][9] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[4]
3. Experimental Procedure: Characterizing the Effects of FR113680
A. To Determine Agonist Activity:
-
After equilibration, record a stable baseline.
-
Construct a cumulative concentration-response curve for FR113680 by adding it to the organ bath in increasing logarithmic increments (e.g., 1 nM to 100 µM).
-
Record the contractile response at each concentration until a maximal response is achieved or the highest concentration is reached.
-
Wash the tissue repeatedly with fresh Tyrode's solution to return to baseline.
-
For comparison, obtain a full concentration-response curve for a standard agonist like acetylcholine or histamine.
B. To Determine Antagonist Activity:
-
After obtaining a baseline, generate a control concentration-response curve for a standard agonist (e.g., acetylcholine).
-
Wash the tissue thoroughly to ensure a return to the baseline.
-
Incubate the tissue with a fixed concentration of FR113680 for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of FR113680, repeat the cumulative concentration-response curve for the standard agonist.
-
If a rightward shift in the agonist's concentration-response curve is observed, it indicates competitive antagonism. Repeat this procedure with at least two other concentrations of FR113680 to determine the pA2 value.
Signaling Pathways and Experimental Workflow
Signaling Pathway for Muscarinic M3 Receptor-Mediated Contraction
Caption: M3 muscarinic receptor signaling pathway in smooth muscle.
Experimental Workflow for Guinea Pig Ileum Contraction Assay
Caption: Workflow for characterizing FR113680 in the ileum assay.
References
- 1. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of muscarinic receptors in the longitudinal smooth muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptors in guinea pig ileum longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of FR 113680 and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
Application of FR 113680 in rat tracheal plasma extravasation models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, such as Substance P (SP), are neuropeptides released from sensory nerve endings in the airways that play a crucial role in neurogenic inflammation. Activation of NK1 receptors by Substance P leads to a variety of inflammatory responses, including increased vascular permeability and plasma extravasation, which contribute to airway edema. This document provides detailed application notes and protocols for the use of this compound in a rat model of tracheal plasma extravasation, a key preclinical model for assessing the therapeutic potential of NK1 receptor antagonists in airway inflammatory diseases. The primary focus is on cigarette smoke-induced plasma extravasation, a model relevant to chronic obstructive pulmonary disease (COPD) and other smoking-related airway pathologies.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on induced plasma extravasation in the rat trachea.
| Inducing Agent | This compound Dose (i.v.) | Effect on Plasma Extravasation | Reference |
| Cigarette Smoke | 32 mg/kg | Significant inhibition | [1] |
| Substance P | Not specified in abstract | Reduction | [1] |
| Neurokinin A (NKA) | Not specified in abstract | Reduction | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for cigarette smoke-induced plasma extravasation and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in a rat model of tracheal plasma extravasation.
Animal Model and Preparation
-
Species: Male Wistar rats are commonly used for this model.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent (e.g., pentobarbital sodium). The level of anesthesia should be sufficient to suppress spontaneous respiration, as the animals will be mechanically ventilated.
-
Surgical Preparation:
-
The trachea is exposed through a midline cervical incision.
-
An endotracheal tube is inserted and secured.
-
The animals are connected to a small animal ventilator.
-
A jugular vein is cannulated for the intravenous administration of Evans blue dye and this compound.
-
Induction of Tracheal Plasma Extravasation
-
Exposure: A standardized method for cigarette smoke exposure should be employed. This typically involves connecting the endotracheal tube to a smoke exposure system that delivers a controlled volume and concentration of cigarette smoke.
-
Protocol: A common protocol involves exposing the rats to the smoke from a set number of cigarettes over a defined period.
-
Administration: A solution of Substance P is administered intravenously via the cannulated jugular vein to induce plasma extravasation.
Administration of this compound
-
Formulation: this compound should be dissolved in a suitable vehicle for intravenous administration.
-
Dosing: Based on available data, an effective dose is 32 mg/kg administered intravenously.[1] It is recommended to administer this compound a few minutes prior to the induction of plasma extravasation.
Quantification of Plasma Extravasation using Evans Blue Dye
-
Evans Blue Injection: A solution of Evans blue dye (e.g., 20-30 mg/kg) is injected intravenously. Evans blue binds to serum albumin and is used as a marker for plasma protein extravasation.
-
Circulation Time: The dye is allowed to circulate for a specified period (e.g., 5-10 minutes) to ensure adequate distribution.
-
Perfusion: To remove intravascular Evans blue, the animal is perfused with saline via the aorta until the effluent from the right atrium is clear.
-
Tissue Collection: The trachea is carefully dissected, removed, and blotted dry.
-
Dye Extraction: The trachea is incubated in a solvent (e.g., formamide) to extract the extravasated Evans blue dye. The incubation is typically carried out for 24 hours at room temperature or a shorter period at an elevated temperature (e.g., 60°C).
-
Quantification: The concentration of Evans blue in the formamide extract is determined spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 620 nm). The amount of extravasated dye is usually expressed as µg of Evans blue per mg of wet tissue weight.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in a rat tracheal plasma extravasation model.
References
Application Notes and Protocols for Intravenous Administration of FR113680 in Rats
These application notes provide detailed protocols for the intravenous (IV) administration of FR113680 in rats, focusing on its application in studying the inhibition of plasma extravasation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
FR113680 is a non-peptide antagonist of tachykinin receptors, particularly demonstrating effects on neurokinin A (NKA) and substance P (SP) induced responses.[1] It has been investigated for its potential in modulating inflammatory processes, such as plasma extravasation. Understanding the appropriate dosage and intravenous administration protocol is crucial for in vivo studies in rat models.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intravenous administration of FR113680 in rats based on available literature.
| Parameter | Value | Species/Strain | Application | Reference |
| Dosage | 32 mg/kg | Wistar Rats | Inhibition of Cigarette Smoke-Induced Tracheal Plasma Extravasation | [1] |
| Administration Route | Intravenous (i.v.) | Wistar Rats | Inhibition of Plasma Extravasation | [1] |
Experimental Protocols
Preparation of FR113680 for Intravenous Administration
FR113680 is a water-insoluble compound. Proper preparation is critical for safe and effective intravenous administration.
Materials:
-
FR113680 powder
-
Sterile vehicle (e.g., a solution containing a solubilizing agent like DMSO, followed by dilution with saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Accurately weigh the required amount of FR113680 powder based on the desired dosage (e.g., 32 mg/kg) and the weight of the rat.
-
In a sterile vial, dissolve the FR113680 powder in a minimal amount of a suitable sterile solvent, such as dimethyl sulfoxide (DMSO).
-
Once fully dissolved, dilute the solution with a sterile vehicle, such as physiological saline (0.9% NaCl), to the final desired concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Visually inspect the solution for any precipitation or particulate matter before administration.
Intravenous Administration via Tail Vein
The lateral tail vein is a common site for intravenous injections in rats.
Materials:
-
Prepared FR113680 solution
-
Sterile syringes (1 mL or 3 mL) with appropriate gauge needles (e.g., 25-27G)
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Protocol:
-
Animal Preparation:
-
Accurately weigh the rat to calculate the precise volume of the drug solution to be administered.
-
To facilitate vasodilation of the tail veins, warm the rat's tail using a heat lamp or by placing the rat on a warming pad for a few minutes. Ensure the temperature is controlled to avoid thermal injury.
-
-
Restraint:
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
-
Injection Site Preparation:
-
Clean the tail with a sterile gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Gently insert the needle into the vein. A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the FR113680 solution. Monitor for any signs of swelling at the injection site, which would indicate extravasation.
-
The maximum volume for a bolus injection is typically 5 ml/kg.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol for Plasma Extravasation Inhibition Assay
This assay measures the ability of FR113680 to inhibit the increase in vascular permeability induced by an inflammatory agent like substance P.
Materials:
-
FR113680 solution
-
Substance P (or other inducing agent)
-
Evans blue dye (e.g., 2% solution in saline)
-
Anesthetic agent
-
Saline solution
-
Spectrophotometer
Protocol:
-
Animal Groups:
-
Control group: Vehicle + Saline
-
Inducing agent group: Vehicle + Substance P
-
Treatment group: FR113680 + Substance P
-
-
Drug Administration:
-
Administer FR113680 (e.g., 32 mg/kg, i.v.) or the vehicle to the respective groups of rats.
-
-
Induction of Plasma Extravasation:
-
After a predetermined time following FR113680 administration, inject Evans blue dye intravenously.
-
Subsequently, administer the inducing agent (e.g., substance P) intravenously.
-
-
Tissue Collection and Dye Extraction:
-
After a set circulation time, perfuse the animals with saline to remove the dye from the vasculature.
-
Dissect the target tissues (e.g., trachea).
-
Extract the extravasated Evans blue dye from the tissues using a suitable solvent (e.g., formamide).
-
-
Quantification:
-
Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (around 620 nm).
-
Quantify the amount of extravasated dye and compare the results between the different experimental groups.
-
Visualizations
Signaling Pathway of Tachykinin Receptor Antagonism
Caption: Antagonistic action of FR113680 on the Substance P / NK1 receptor signaling pathway.
Experimental Workflow for Intravenous Administration and Plasma Extravasation Assay
Caption: Workflow for evaluating the effect of FR113680 on plasma extravasation in rats.
References
Application Notes and Protocols for FR 113680 Competitive Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a competitive binding assay to characterize the interaction of FR 113680 with its target receptors, primarily the sigma-1 (σ1) and sigma-2 (σ2) receptors. The protocol is based on established radioligand binding assay principles.
Introduction
This compound is a ligand known to interact with sigma receptors.[1] Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a test compound (in this case, this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[2] This method allows for the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the unlabeled compound.[2]
Principle of the Assay
The competitive binding assay measures the proportion of a radiolabeled ligand that is displaced from its receptor by an unlabeled test compound. A fixed concentration of a radiolabeled ligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the data are used to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the competitive binding principle and the experimental workflow.
Caption: Principle of competitive binding at the sigma receptor.
Caption: Workflow for the this compound competitive binding assay.
Experimental Protocol
This protocol is adapted from standard procedures for sigma receptor binding assays.[3][4][5]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | Varies | N/A |
| --INVALID-LINK---Pentazocine | PerkinElmer | NET1056 |
| Haloperidol | Sigma-Aldrich | H1512 |
| Tris-HCl | Varies | Varies |
| Magnesium Chloride (MgCl2) | Varies | Varies |
| EDTA | Varies | Varies |
| Sucrose | Varies | Varies |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 |
| Glass Fiber Filters (GF/B) | PerkinElmer | 6005177 |
| Scintillation Cocktail | PerkinElmer | 6013621 |
| Guinea Pig Brain Tissue | Varies | Varies |
Buffers and Solutions
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand Stock: --INVALID-LINK---Pentazocine in ethanol. Dilute in Assay Buffer to the desired concentration.
-
This compound Stock: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Non-specific Binding Control: 10 µM Haloperidol in Assay Buffer.
Membrane Preparation
-
Homogenize fresh or frozen guinea pig brain tissue in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[3]
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer to a final concentration of approximately 100-200 µg protein per well.
-
Set up the assay in a 96-well plate with the following additions in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer, 50 µL --INVALID-LINK---Pentazocine, 150 µL membrane preparation.
-
Non-specific Binding: 50 µL 10 µM Haloperidol, 50 µL --INVALID-LINK---Pentazocine, 150 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL --INVALID-LINK---Pentazocine, 150 µL membrane preparation.
-
-
The final concentration of --INVALID-LINK---Pentazocine should be close to its Kd value for the sigma-1 receptor (e.g., 3 nM).[5]
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through 0.5% PEI-presoaked GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with Haloperidol) from the total binding (CPM from wells without competitor) and the competitive binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Expected Results
The competitive binding assay will yield an IC50 value for this compound, which represents the concentration at which it displaces 50% of the radiolabeled ligand. The calculated Ki value provides an estimate of the binding affinity of this compound for the sigma receptor. These values can be compared to those of known sigma receptor ligands to characterize the potency and selectivity of this compound.
| Compound | Receptor Target | Radioligand | Ki (nM) | Reference |
| Haloperidol | Sigma-1 | --INVALID-LINK---Pentazocine | 4.5 | [6] |
| (+)-Pentazocine | Sigma-1 | --INVALID-LINK---Pentazocine | 7.76 (Kd) | [5] |
| SA4503 | Sigma-1 | --INVALID-LINK---Pentazocine | 8.0 | [7] |
| DTG | Sigma-2 | [3H]DTG | 21.9 (Kd) | [8] |
This protocol provides a robust framework for determining the binding characteristics of this compound at sigma receptors. Adjustments to incubation times, temperatures, and protein concentrations may be necessary to optimize the assay for specific experimental conditions.
References
- 1. Sigma receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing FR 113680 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR 113680 is a potent and selective non-peptide antagonist of the tachykinin NK₂ receptor. Its experimental application requires careful preparation to ensure accurate and reproducible results. These application notes provide a comprehensive guide for the preparation and use of this compound in both in vitro and in vivo experimental settings. Due to the limited availability of public data on the specific solubility of this compound, this document outlines a systematic approach to determine its solubility and provides adaptable protocols for its use in common research applications.
Physicochemical Properties and Solubility
Recommended Procedure for Solubility Testing
To establish a working stock solution, it is essential to first determine the solubility of this compound in your chosen solvent. A small-scale solubility test is recommended.
Table 1: Small-Scale Solubility Testing Protocol
| Step | Procedure | Observations to Record |
| 1 | Weigh out a small, precise amount of this compound (e.g., 1 mg). | Record the exact weight. |
| 2 | Add a small, measured volume of the chosen solvent (e.g., 10 µL of DMSO). | Note if the compound dissolves completely. |
| 3 | Vortex the solution for 30-60 seconds. | Observe for any undissolved particles. |
| 4 | If the compound has not fully dissolved, add another small, measured volume of the solvent (e.g., 10 µL) and repeat the vortexing. | Record the total volume of solvent added. |
| 5 | Continue this process until the compound is completely dissolved. | The final concentration represents an estimated solubility. |
| 6 | It is recommended to visually inspect the solution for any precipitation after a short period of incubation at room temperature and at 4°C. | Note any signs of instability. |
Preparation of Stock Solutions
Once the approximate solubility is determined, a concentrated stock solution can be prepared. It is crucial to use high-purity, anhydrous grade DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound.
Table 2: Protocol for Preparation of a 10 mM Stock Solution in DMSO (Example)
| Step | Procedure | Notes |
| 1 | Determine the molecular weight (MW) of this compound. | This information should be available from the supplier. |
| 2 | Weigh out a precise amount of this compound (e.g., 1 mg). | Use an analytical balance for accuracy. |
| 3 | Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000. | Ensure all units are consistent. |
| 4 | Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound. | Work in a fume hood and wear appropriate personal protective equipment. |
| 5 | Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation. | Visually inspect for complete dissolution. |
| 6 | Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. | This prevents repeated freeze-thaw cycles. |
| 7 | Store the aliquots at -20°C or -80°C for long-term storage. | Refer to supplier recommendations for optimal storage conditions if available. |
Experimental Protocols
In Vitro Application: Tachykinin Receptor Antagonism Bioassay
This protocol describes a general method for evaluating the antagonist activity of this compound on the tachykinin NK₂ receptor in a cell-based assay. This is an adaptable protocol that may require optimization based on the specific cell line and assay readout.
Table 3: Protocol for In Vitro Tachykinin Receptor Antagonist Assay
| Step | Procedure | Details |
| 1 | Cell Culture | Culture a suitable cell line expressing the tachykinin NK₂ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK₂ receptor) in appropriate growth medium. |
| 2 | Cell Plating | Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. |
| 3 | Compound Preparation | Prepare a serial dilution of the this compound stock solution in a suitable assay buffer. The final concentration of DMSO in the well should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
| 4 | Pre-incubation | Remove the growth medium from the cells and wash with assay buffer. Add the diluted this compound solutions to the wells and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C. |
| 5 | Agonist Stimulation | Add a known NK₂ receptor agonist (e.g., Neurokinin A) at a concentration that elicits a sub-maximal response (e.g., EC₈₀) to all wells, except for the negative control. |
| 6 | Signal Detection | After a defined incubation period, measure the cellular response. The detection method will depend on the signaling pathway of the receptor (e.g., measurement of intracellular calcium mobilization using a fluorescent dye like Fura-2 AM or aequorin, or measurement of cyclic AMP levels). |
| 7. | Data Analysis | Plot the response against the concentration of this compound to determine the IC₅₀ value. |
In Vivo Application: Inhibition of Plasma Extravasation in a Rodent Model
This protocol is based on a published study and describes the use of this compound to inhibit substance P-induced plasma extravasation in rats.[1]
Table 4: Protocol for In Vivo Inhibition of Plasma Extravasation
| Step | Procedure | Details |
| 1 | Animal Model | Use adult male Wistar rats (or a similar appropriate strain). Animals should be anesthetized for the duration of the experiment. |
| 2 | Compound Preparation | Prepare a solution of this compound for intravenous (i.v.) injection. The vehicle used in the cited study is not specified, but a common approach for in vivo administration of hydrophobic compounds is to dissolve them in a small amount of DMSO and then dilute with a physiological vehicle such as saline or a solution containing a solubilizing agent like Cremophor EL. The final concentration of the organic solvent should be minimized. |
| 3 | Administration | Administer this compound intravenously at a dosage of 32 mg/kg.[1] |
| 4 | Induction of Plasma Extravasation | After a suitable pre-treatment time with this compound, induce plasma extravasation by administering an NK₂ receptor agonist, such as substance P. |
| 5 | Measurement of Extravasation | Quantify the extent of plasma extravasation. This is often done by measuring the leakage of a dye, such as Evans blue, into the tissue of interest. |
| 6 | Data Analysis | Compare the amount of plasma extravasation in animals treated with this compound to a vehicle-treated control group. |
Visualizations
Signaling Pathway of Tachykinin NK₂ Receptor
Caption: Tachykinin NK₂ receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for determining the in vitro antagonist activity of this compound.
Experimental Workflow for In Vivo Plasma Extravasation Model
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Application Notes and Protocols for In Vitro Studies of FR113680 in Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR113680 is identified as a novel tachykinin receptor antagonist. Tachykinin receptors, particularly the NK2 subtype, are prominently expressed in various smooth muscle tissues, including those of the gastrointestinal, respiratory, and genitourinary tracts.[1] The endogenous ligand, neurokinin A (NKA), is a potent agonist of the NK2 receptor, inducing robust smooth muscle contraction.[2] Consequently, antagonists of the NK2 receptor, such as FR113680, are valuable tools for investigating the physiological roles of tachykinins and for the potential development of therapeutics for conditions characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome and asthma.[3][4]
These application notes provide a comprehensive guide for the in vitro characterization of FR113680's effects on smooth muscle contraction. Due to the limited publicly available data on the specific inhibitory constants of FR113680 on smooth muscle contraction, this document will utilize GR159897 , a well-characterized and potent non-peptide tachykinin NK2 receptor antagonist, as a representative compound to detail the experimental protocols and data presentation. Researchers can adapt these methodologies to determine the specific pharmacological parameters of FR113680.
Signaling Pathway of Neurokinin A-Induced Smooth Muscle Contraction and NK2 Receptor Antagonism
Neurokinin A (NKA) binding to the G-protein coupled NK2 receptor on smooth muscle cells initiates a signaling cascade leading to contraction. This process primarily involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction. FR113680, as an NK2 receptor antagonist, competitively binds to the NK2 receptor, preventing NKA from binding and thereby inhibiting this contractile signaling pathway.
Quantitative Data: Antagonistic Potency of a Representative NK2 Antagonist
The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. The following table summarizes the reported pA2 value for the representative NK2 antagonist, GR159897.
| Antagonist | Agonist | Tissue Preparation | pA2 Value | Reference |
| GR159897 | GR64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)) | Guinea-pig trachea | 8.7 | [3] |
Experimental Protocols
The following protocol details the methodology for determining the antagonistic activity of a test compound like FR113680 on agonist-induced smooth muscle contraction using an isolated tissue bath setup.
Experimental Workflow
Detailed Methodology
1. Materials and Reagents:
-
Animals: Male Dunkin-Hartley guinea pigs (250-400 g).
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1.
-
Gases: 95% O2 / 5% CO2 gas mixture.
-
Agonist: Neurokinin A (NKA) or a selective NK2 agonist like GR64349.
-
Antagonist: FR113680 (test compound).
-
Vehicle: Appropriate solvent for FR113680 (e.g., DMSO, distilled water).
-
Depolarizing Agent: Potassium Chloride (KCl).
-
Equipment:
-
Isolated tissue organ bath system with thermoregulation.
-
Isometric force transducers.
-
Data acquisition system.
-
Standard surgical instruments for dissection.
-
2. Tissue Preparation:
-
Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect away adhering connective tissue.
-
Cut the trachea into 2-3 mm wide rings. For studies investigating epithelium-dependent effects, the epithelium can be removed by gently rubbing the luminal surface with a small wooden stick.
3. Tissue Mounting and Equilibration:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension of 1.0 g to each tissue and allow them to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
4. Experimental Procedure for Determining pA2:
-
Viability Test: After equilibration, contract the tissues with a submaximal concentration of KCl (e.g., 60 mM) to ensure tissue viability. Once a stable contraction is achieved, wash the tissues until the tension returns to baseline.
-
Control Agonist Concentration-Response: In a set of control tissues, generate a cumulative concentration-response curve for NKA. Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Antagonist Incubation: In the test tissues, add a single concentration of FR113680 (or its vehicle for control tissues) and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response in the Presence of Antagonist: Following the incubation period, generate a cumulative concentration-response curve for NKA in the presence of FR113680.
-
Repeat steps 3 and 4 with at least three different concentrations of FR113680.
5. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl or the maximal response to NKA in the control curve.
-
Plot the mean responses against the logarithm of the agonist concentration to generate concentration-response curves.
-
Fit the curves using a non-linear regression model to determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Perform a Schild regression analysis by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Conclusion
The protocols and information provided herein offer a robust framework for the in vitro pharmacological characterization of FR113680's effects on smooth muscle contraction. By employing the representative data of GR159897, researchers can appreciate the expected outcomes and analytical approaches. Adherence to these detailed methodologies will enable the precise determination of FR113680's potency and mechanism of action as a tachykinin NK2 receptor antagonist, contributing to a deeper understanding of its therapeutic potential.
References
- 1. scialert.net [scialert.net]
- 2. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: Schild Plot Analysis of FR113680's Competitive Antagonism at the NK1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FR113680 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3] The tachykinin system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Understanding the nature of the antagonism of compounds like FR113680 is crucial for their pharmacological characterization and therapeutic development. Schild plot analysis is a powerful pharmacological tool used to determine the affinity and nature of receptor antagonists.[4] This document provides detailed application notes and protocols for characterizing the competitive antagonism of FR113680 at the NK1 receptor using Schild plot analysis.
Data Presentation: Quantitative Analysis of FR113680 Antagonism
The following tables summarize the key quantitative data obtained from Schild plot analysis and radioligand binding assays for FR113680.
Table 1: Schild Plot Analysis of FR113680 at the Guinea-Pig NK1 Receptor
| Parameter | Value | Description | Reference |
| pA2 Value | 7.53 | The negative logarithm of the molar concentration of FR113680 that produces a two-fold rightward shift in the Substance P concentration-response curve. A higher pA2 value indicates greater antagonist potency. | [1][3] |
| Schild Slope | Not explicitly stated, but antagonism is described as "competitive" | A slope of unity (1.0) is indicative of simple competitive antagonism, where the antagonist binds reversibly to the same site as the agonist. | [1][3] |
| Agonist | Substance P (SP) | The endogenous ligand for the NK1 receptor used to elicit a functional response. | [1][3] |
| Tissue/System | Guinea-pig ileum | An isolated smooth muscle preparation rich in NK1 receptors, used for the functional bioassay. | [1][3] |
| Receptor | NK1 | The specific tachykinin receptor subtype at which FR113680 exerts its antagonistic effect. | [1][3] |
Table 2: Radioligand Binding Affinity of FR113680 at the Guinea-Pig NK1 Receptor
| Parameter | Observation | Description | Reference |
| Binding Inhibition | FR113680 competitively inhibited [3H]-Substance P binding | This indicates that FR113680 directly competes with Substance P for binding to the NK1 receptor. | [1][3] |
| Radioligand | [3H]-Substance P | A radiolabeled form of the endogenous agonist used to label the NK1 receptors in binding assays. | [1][3] |
| Tissue Preparation | Guinea-pig lung membranes | A source of NK1 receptors for in vitro radioligand binding studies. | [1][3] |
| Receptor Selectivity | No effect on [3H]-SP binding to rat cerebral cortical membranes (NK1), [3H]-neurokinin A binding to rat duodenum (NK2), or [3H]-eledoisin binding to rat cerebral cortex (NK3) | These findings highlight the species-specific and NK1-selective nature of FR113680's binding. | [1][3] |
Experimental Protocols
Protocol 1: Functional Analysis of FR113680 using Guinea-Pig Ileum Contraction Assay and Schild Plot Construction
This protocol describes the methodology for determining the pA2 value of FR113680 through a functional assay measuring the contraction of guinea-pig ileum in response to Substance P.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Substance P (agonist)
-
FR113680 (antagonist)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the terminal ileum.
-
Remove the mesentery and cut the ileum into segments of approximately 2 cm.
-
Suspend the segments in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Concentration-Response Curve for Substance P (Control):
-
Cumulatively add increasing concentrations of Substance P to the organ bath and record the resulting isometric contractions.
-
Continue until a maximal response is achieved.
-
Wash the tissue extensively to return to baseline tension.
-
-
Concentration-Response Curves for Substance P in the Presence of FR113680:
-
Introduce a fixed concentration of FR113680 into the organ bath and allow it to incubate with the tissue for a predetermined equilibration period (e.g., 30-60 minutes).
-
Repeat the cumulative addition of Substance P to generate a concentration-response curve in the presence of the antagonist.
-
Wash the tissue and repeat this procedure with at least two other increasing concentrations of FR113680.
-
-
Data Analysis and Schild Plot Construction:
-
For each concentration of FR113680, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of Substance P in the presence of the antagonist to the EC50 of Substance P in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of FR113680 (-log[FR113680]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
The x-intercept of the regression line provides the pA2 value.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
Protocol 2: Radioligand Binding Assay for FR113680 at the NK1 Receptor
This protocol outlines a competitive radioligand binding assay to determine the ability of FR113680 to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Guinea-pig lung tissue
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
[3H]-Substance P (radioligand)
-
FR113680 (unlabeled competitor)
-
Non-specific binding control (e.g., a high concentration of unlabeled Substance P)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea-pig lung tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add a fixed concentration of [3H]-Substance P (typically at or below its Kd value).
-
Add increasing concentrations of FR113680.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a saturating concentration of unlabeled Substance P.
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the FR113680 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of FR113680 that inhibits 50% of the specific binding of [3H]-Substance P).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Experimental workflow for Schild plot analysis of FR113680.
Caption: Signaling pathway illustrating competitive antagonism at the NK1 receptor.
Caption: Logical relationship and interpretation of a Schild plot for a competitive antagonist.
References
- 1. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FR113680 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR113680 is a potent and selective non-peptide antagonist of tachykinin NK1 and NK2 receptors. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a variety of physiological and pathological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. By blocking the action of these peptides at their receptors, FR113680 presents a therapeutic potential for inflammatory conditions. These application notes provide detailed experimental models and protocols for assessing the in vivo efficacy of FR113680.
Mechanism of Action: Tachykinin Receptor Antagonism
FR113680 exerts its pharmacological effects by competitively inhibiting the binding of tachykinins like Substance P and Neurokinin A to their respective receptors, NK1 and NK2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to inflammatory and other physiological responses.
Tachykinin NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its primary ligand, Substance P, leads to the activation of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to cellular responses such as neuronal excitation, smooth muscle contraction, and plasma extravasation.[1][2][3][4]
Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor is preferentially activated by Neurokinin A. Similar to the NK1 receptor, the NK2 receptor is coupled to Gq/11 proteins, initiating the PLC-IP3/DAG pathway. Additionally, NK2 receptor activation can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic AMP (cAMP) levels, which can modulate various cellular functions.[3][5][6]
Experimental Model: Cigarette Smoke-Induced Tracheal Plasma Extravasation in Rats
This in vivo model is designed to assess the efficacy of FR113680 in inhibiting neurogenic inflammation in the airways, a process mediated by tachykinins.[7]
Experimental Workflow
Quantitative Data Summary
The following table summarizes the inhibitory effects of FR113680 on plasma extravasation induced by various stimuli in the rat trachea.
| Inducing Agent | FR113680 Dose (i.v.) | Inhibition of Plasma Extravasation (%) | Reference |
| Cigarette Smoke | 32 mg/kg | Significant Inhibition | [7] |
| Substance P | 32 mg/kg | Reduced Extravasation | [7] |
| Neurokinin A | 32 mg/kg | Reduced Extravasation | [7] |
Detailed Experimental Protocol
Model: Cigarette Smoke-Induced Tracheal Plasma Extravasation in Wistar Rats.
Objective: To quantify the inhibitory effect of FR113680 on neurogenic plasma extravasation in the rat trachea.
Materials:
-
Male Wistar rats (250-300g)
-
FR113680
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans Blue dye (e.g., 30 mg/mL in saline)
-
Formamide
-
Commercial filter cigarettes
-
Smoking apparatus
-
Spectrophotometer
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with an appropriate anesthetic.
-
Cannulate the trachea for artificial ventilation and exposure to cigarette smoke.
-
Cannulate the femoral vein for intravenous administration of substances.
-
-
Administration of Evans Blue and Test Compound:
-
Administer Evans Blue dye (e.g., 50 mg/kg) intravenously to serve as a marker for plasma protein extravasation.
-
Five minutes after Evans Blue administration, intravenously inject FR113680 (32 mg/kg) or its vehicle.
-
-
Induction of Plasma Extravasation:
-
Five minutes after the administration of FR113680 or vehicle, expose the animals to cigarette smoke for a defined period (e.g., 5 minutes). The smoke from a commercial filter cigarette can be drawn into a syringe and delivered to the tracheal cannula.
-
-
Tissue Collection and Perfusion:
-
Ten minutes after the cessation of smoke exposure, perfuse the vasculature with saline via the femoral vein to remove intravascular Evans Blue.
-
Excise the trachea.
-
-
Extraction and Quantification of Evans Blue:
-
Blot the trachea dry and record its wet weight.
-
Incubate the trachea in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the extravasated Evans Blue dye.
-
Centrifuge the formamide extract and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans Blue in ng per mg of wet tissue weight by comparing the absorbance to a standard curve of known Evans Blue concentrations.
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the amount of extravasated Evans Blue in each treatment group.
-
Compare the FR113680-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine the significance of the inhibitory effect.
-
The percentage of inhibition can be calculated as: [1 - (E_FR113680 / E_vehicle)] * 100, where E is the mean amount of extravasated Evans Blue.
Alternative Induction Methods:
The efficacy of FR113680 can also be assessed against plasma extravasation induced by direct administration of tachykinin receptor agonists:
-
Substance P-induced Extravasation: Following the administration of Evans Blue and FR113680/vehicle, intravenously administer Substance P (e.g., 1 nmol/kg).
-
Neurokinin A-induced Extravasation: Following the administration of Evans Blue and FR113680/vehicle, intravenously administer Neurokinin A.
These alternative protocols allow for the specific assessment of NK1 and NK2 receptor blockade by FR113680. The subsequent steps of tissue collection, extraction, and quantification remain the same.
References
- 1. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Evans blue quantitation in limited rat tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 6. Substance P in sensory nerve fibres contributes to the development of oedema in the rat hind paw after thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FR 113680 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR 113680, a selective tachykinin neurokinin-1 (NK1) receptor antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor, thereby blocking its downstream signaling pathways.[2]
Q2: What are the key signaling pathways activated by the NK1 receptor?
A2: The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[3][4][5][6]
-
Gq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6]
-
Gs Pathway: Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][7]
Q3: In which in vitro assays can this compound be used?
A3: this compound can be used in a variety of in vitro assays to study NK1 receptor function and antagonism. Common assays include:
-
Guinea Pig Ileum Contraction Assay: To assess the inhibitory effect of this compound on Substance P-induced smooth muscle contraction.[2]
-
Calcium Mobilization Assays: To measure the blockade of Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.[7][8]
-
cAMP Accumulation Assays: To determine the inhibition of Substance P-mediated cAMP production.[4][7][9]
-
Receptor Binding Assays: To determine the binding affinity of this compound to the NK1 receptor.
Q4: What is the reported in vitro potency of this compound?
A4: In a guinea-pig ileum contraction assay, this compound exhibited competitive antagonism with a pA2 value of 7.53 against Substance P.[2]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered when using this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no antagonist activity | Incorrect concentration range: The concentrations of this compound used may be too low to effectively antagonize the NK1 receptor. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) to establish the IC50. |
| Degradation of this compound: As a peptide-based compound, this compound may be susceptible to degradation by proteases in the cell culture medium or due to improper storage. | Prepare fresh stock solutions for each experiment. Store lyophilized peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. Consider using protease inhibitors in the assay buffer if degradation is suspected. | |
| Poor solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. | Ensure complete dissolution of the lyophilized powder. See the "Experimental Protocols" section for recommended solvents. Sonication may aid in dissolution. Visually inspect for any precipitates. | |
| High background signal or off-target effects | Non-specific binding: At high concentrations, this compound might exhibit off-target effects by binding to other receptors or cellular components. | Use the lowest effective concentration of this compound based on your dose-response experiments. Test the antagonist against other related receptors (e.g., NK2, NK3) to confirm its selectivity. |
| Solvent-induced effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects on the cells. | Include a vehicle control in your experiments (assay medium with the same concentration of the solvent used for this compound). The final solvent concentration should typically be kept below 0.5%. | |
| Variability between experiments | Inconsistent cell conditions: Variations in cell passage number, density, or health can affect receptor expression and signaling. | Use cells within a consistent passage number range. Seed cells at a uniform density for all experiments. Ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentrations. | Use calibrated pipettes and proper pipetting techniques. Prepare a fresh dilution series for each experiment. |
Quantitative Data Summary
| Compound | Assay | Species | Parameter | Value | Reference |
| This compound | Substance P-induced ileum contraction | Guinea Pig | pA2 | 7.53 | [2] |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Determine the required stock concentration.
-
Choose an appropriate solvent. For peptide-based compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.
-
Reconstitute the peptide. Briefly centrifuge the vial to ensure the powder is at the bottom. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution. Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution for any particulates.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Guinea Pig Ileum Contraction Assay
This protocol is a standard method for assessing the effect of NK1 receptor antagonists on smooth muscle contraction.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a petri dish containing Tyrode's solution. The lumen is gently flushed to remove intestinal contents.
-
Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer.
-
Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
Antagonist Incubation: Add the desired concentrations of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Agonist Stimulation: Add increasing concentrations of Substance P to the organ bath to construct a cumulative concentration-response curve.
-
Data Analysis: The contractile responses are recorded, and the pA2 value is calculated using a Schild plot analysis to quantify the potency of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium.
-
Cell Culture: Culture cells endogenously or recombinantly expressing the NK1 receptor (e.g., HEK293, U373MG cells) in a suitable medium. Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Wash the cells and add various concentrations of this compound. Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of Substance P (typically the EC80) to all wells simultaneously and measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.
cAMP Accumulation Assay
This assay determines the effect of this compound on the Gs-mediated signaling of the NK1 receptor.
-
Cell Culture: Culture cells expressing the NK1 receptor in a suitable medium.
-
Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add different concentrations of this compound and incubate.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a Gs-activating agonist for the NK1 receptor (or a co-agonist if SP primarily signals through Gq in the chosen cell line).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
Data Analysis: Generate a dose-response curve for the inhibition of cAMP accumulation by this compound and calculate the IC50 value.
Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for an In Vitro Calcium Mobilization Assay.
References
- 1. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P-Mediated Cardiac Mast Cell Activation: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing solubility issues of FR 113680 in experimental buffers.
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with FR113680. It provides troubleshooting advice and answers to frequently asked questions regarding its solubility in experimental buffers.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing solutions of FR113680 for your experiments.
Question: I am trying to dissolve FR113680 directly in an aqueous buffer (e.g., PBS, Tris), but it is not dissolving. What should I do?
Answer:
Directly dissolving poorly soluble compounds like FR113680 in aqueous buffers is often challenging.[1][2] It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental buffer.
Here is a suggested workflow:
Caption: Workflow for preparing a working solution of FR113680.
Question: My FR113680 precipitates out of solution when I dilute the stock solution into my aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to address this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of FR113680 in your experimental buffer.
-
Optimize the Co-solvent Concentration: While minimizing the organic solvent concentration is ideal, sometimes a higher percentage is necessary to maintain solubility. Systematically test the highest tolerable percentage of your organic solvent (e.g., DMSO, ethanol) in your final working solution that does not affect the experimental model.
-
pH Adjustment: The solubility of ionizable drugs can be significantly influenced by pH.[1] If FR113680 has ionizable groups, adjusting the pH of your buffer might increase its solubility. This should be done cautiously to ensure the pH remains compatible with your experimental system.
-
Use of Surfactants or Solubilizers: Low concentrations of mild surfactants (e.g., Tween® 20, Pluronic® F-68) can help to keep the compound in solution by forming micelles.[3][4] It is crucial to use the lowest effective concentration and verify that the surfactant itself does not interfere with your experiment.
Caption: Decision tree for addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for making a stock solution of FR113680?
A1: For creating a high-concentration stock solution, water-miscible organic solvents are recommended. The choice of solvent can impact the stability and solubility of the stock solution.
| Solvent | Recommended Max Concentration (Hypothetical) | Notes |
| DMSO | 50 mM | Widely used due to its high solubilizing capacity.[5] Ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent effects. |
| Ethanol | 20 mM | A good alternative to DMSO. May be preferred in some cell-based assays. |
| DMF | 30 mM | Another option with strong solubilizing power. |
Q2: How should I store the FR113680 stock solution?
A2: Stock solutions in organic solvents should be stored at -20°C or -80°C to maximize stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Can I use sonication to help dissolve FR113680?
A3: Yes, sonication can be a useful technique to aid in the dissolution of FR113680, particularly when preparing the initial stock solution.[3] It can help to break down smaller particles and increase the rate of dissolution. However, be mindful of potential heating during sonication, which could degrade the compound. It is advisable to sonicate in short bursts in a water bath.
Q4: What is the expected aqueous solubility of FR113680?
A4: The aqueous solubility of FR113680 is very low. While specific quantitative data is not available, it is classified as a poorly water-soluble compound.[1] This necessitates the use of solubility enhancement techniques for most experimental applications.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of FR113680 powder using a calibrated analytical balance. For example, to make 1 ml of a 10 mM solution (assuming a hypothetical molecular weight of 500 g/mol ), you would weigh 5 mg of FR113680.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the FR113680 powder.
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of your FR113680 stock solution at room temperature.
-
Pre-warm Buffer: Gently warm your experimental buffer to the temperature of your experiment (e.g., 37°C for cell culture experiments).
-
Dilution: While vortexing the buffer, add the required volume of the stock solution drop-wise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent from the stock solution is as low as possible and has been validated to not interfere with your assay.
-
Use Immediately: It is best practice to prepare the final working solution immediately before use to minimize the risk of precipitation over time.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Potential off-target effects of the tripeptide antagonist FR 113680.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide antagonist FR113680.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of FR113680?
FR113680 is a potent and selective antagonist of the tachykinin NK1 receptor.[1][2] It acts by competitively inhibiting the binding of substance P (SP) to this receptor.[1][2]
Q2: What is the known selectivity profile of FR113680 among tachykinin receptors?
FR113680 exhibits high selectivity for the NK1 receptor over the NK2 and NK3 tachykinin receptor subtypes.[1][2]
-
NK1 Receptor: FR113680 competitively inhibits substance P-induced contractions in guinea-pig ileum (an NK1-mediated response) with a pA2 value of 7.53.[2] It also inhibits the binding of radiolabeled substance P to guinea-pig lung membranes, which are rich in NK1 receptors.[1][2]
-
NK2 Receptor: It does not inhibit neurokinin A (NKA)-induced contractions in the rat vas deferens, a response mediated by NK2 receptors.[2] Furthermore, it does not affect the binding of radiolabeled NKA to NK2 receptors in rat duodenum smooth muscle membranes.[1][2]
-
NK3 Receptor: FR113680 does not inhibit neurokinin B (NKB)-induced contractions in the rat portal vein, an NK3-mediated response.[2] It also shows no effect on the binding of a radiolabeled eledoisin to NK3 receptors in rat cerebral cortical membranes.[1][2]
Q3: Are there known species-specific differences in FR113680 activity?
Yes, there is evidence of species-specific activity for FR113680. While it is a potent antagonist at the guinea-pig NK1 receptor, it shows no effect on [3H]-SP binding to rat cerebral cortical membranes, which also express NK1 receptors.[1][2] This suggests that the binding site of the NK1 receptor may differ between these species, impacting the antagonist's affinity.
Q4: Has FR113680 been tested against other, non-tachykinin receptors?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of inhibition in an expected NK1-mediated response. | Species-specific NK1 receptor differences. | FR113680 has shown inactivity at the rat NK1 receptor.[1][2] Confirm the species of your experimental model. If using rat tissues or cells, consider an alternative NK1 antagonist known to be active in that species. |
| Incorrect concentration of FR113680. | Ensure the concentration of FR113680 is appropriate for the expected IC50 or pA2 value (pA2 of 7.53 in guinea-pig ileum).[2] Perform a dose-response curve to determine the optimal concentration for your system. | |
| Degradation of the peptide. | Ensure proper storage and handling of the FR113680 stock solution to prevent degradation. Prepare fresh dilutions for each experiment. | |
| Unexpected effects observed in my experiment. | Potential off-target effects on uncharacterized receptors. | While selective for tachykinin receptors, comprehensive off-target screening data is limited. Consider the possibility of interactions with other receptors or signaling pathways, especially at higher concentrations. |
| Non-specific binding. | At high concentrations, peptides can exhibit non-specific binding. Reduce the concentration of FR113680 and include appropriate negative controls in your experimental design. | |
| Variability in experimental results. | Inconsistent experimental conditions. | Ensure all experimental parameters (e.g., buffer composition, temperature, incubation times) are consistent across experiments. |
| Cell line or tissue preparation variability. | Variations in cell passage number or tissue dissection can impact receptor expression levels. Standardize your biological material preparation. |
Data Presentation
Table 1: Selectivity Profile of FR113680 at Tachykinin Receptors
| Receptor Subtype | Ligand/Agonist | Tissue/Membrane Preparation | Assay Type | FR113680 Activity | Reference |
| NK1 | [3H]-Substance P | Guinea-pig lung membranes | Binding Assay | Inhibitory (Competitive) | [1][2] |
| NK1 | [3H]-Substance P | Rat cerebral cortical membranes | Binding Assay | No effect | [1][2] |
| NK1 | Substance P | Guinea-pig ileum | Bioassay (Contraction) | Inhibitory (pA2 = 7.53) | [2] |
| NK2 | [3H]-Neurokinin A | Rat duodenum smooth muscle membranes | Binding Assay | No effect | [1][2] |
| NK2 | Neurokinin A | Rat vas deferens | Bioassay (Contraction) | No effect | [2] |
| NK3 | [3H]-Eledoisin | Rat cerebral cortical membranes | Binding Assay | No effect | [1][2] |
| NK3 | Neurokinin B | Rat portal vein | Bioassay (Contraction) | No effect | [2] |
Table 2: Effect of FR113680 on Agonist-Induced Plasma Extravasation in Rat Trachea
| Inducing Agent | FR113680 Effect | Reference |
| Substance P | Inhibitory | [3] |
| Neurokinin A | Inhibitory | [3] |
| Histamine | No effect | [3] |
Experimental Protocols
Radioligand Binding Assay Protocol (General Methodology based on[1][2])
-
Membrane Preparation: Homogenize the target tissue (e.g., guinea-pig lung for NK1, rat duodenum for NK2, rat cerebral cortex for NK3) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, the radiolabeled ligand (e.g., [3H]-Substance P for NK1), and varying concentrations of FR113680 or a vehicle control. For non-specific binding determination, include a high concentration of the unlabeled native ligand.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of FR113680.
Isolated Tissue Bioassay Protocol (General Methodology based on[2])
-
Tissue Preparation: Dissect the target tissue (e.g., guinea-pig ileum for NK1, rat vas deferens for NK2, rat portal vein for NK3) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the specific agonist (e.g., Substance P for NK1) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of FR113680 for a defined period.
-
Repeat Agonist Dose-Response: In the presence of FR113680, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist dose-response curves in the absence and presence of FR113680. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.
Mandatory Visualizations
Caption: Mechanism of FR113680 antagonism at the NK1 receptor signaling pathway.
Caption: Workflow for assessing FR113680's antagonist activity.
Caption: Known and potential interactions of FR113680.
References
- 1. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of FR 113680 solutions for long-term experiments.
This technical support center provides guidance on improving the stability of FR113680 solutions for long-term experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My FR113680 solution appears to have precipitated after overnight storage. What could be the cause?
A1: Precipitation of FR113680 can be attributed to several factors, including low aqueous solubility, solvent evaporation, or changes in temperature and pH. Ensure that the chosen solvent has a high solubilizing capacity for FR113680 and that the storage container is properly sealed to prevent solvent loss. Refer to the solubility data in Table 1 for guidance on appropriate solvent selection.
Q2: I am observing a decrease in the effective concentration of FR113680 in my cell-based assays over a multi-day experiment. What could be happening?
A2: A decline in the effective concentration can be due to chemical degradation of FR113680 or its adsorption to the surfaces of your experimental containers (e.g., plasticware). Degradation can be accelerated by factors such as light, temperature, and pH. Consider conducting stability studies under your experimental conditions. The use of stabilizing agents or antioxidants may be necessary. For plasticware, consider using low-adhesion microplates or glass containers.
Q3: What are the optimal storage conditions for a stock solution of FR113680?
A3: For long-term stability, it is recommended to store FR113680 stock solutions at -20°C or -80°C in a non-frost-free freezer. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: Can I prepare a concentrated stock solution of FR113680 in an aqueous buffer?
A4: Due to the likely poor aqueous solubility of FR113680, preparing a concentrated stock solution directly in an aqueous buffer is not recommended as it may lead to precipitation. A common practice is to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock, which can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guides
Issue 1: Solution Instability - Precipitation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Review the solubility data (Table 1) and select a more appropriate solvent or solvent mixture. | FR113680 remains in solution at the desired concentration. |
| Solvent Evaporation | Ensure storage containers are tightly sealed. Use parafilm for extra security. | The concentration of the solution remains stable over time. |
| Temperature Fluctuation | Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. | Consistent performance of the solution in experiments. |
| Incorrect pH | Buffer the solution to a pH where FR113680 exhibits maximum stability (see Table 2). | Reduced degradation and precipitation of the compound. |
Issue 2: Loss of Compound Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation | Prepare fresh solutions before use. If long-term storage is necessary, add a suitable stabilizing agent or antioxidant (see Table 3). Store protected from light and at a low temperature. | The biological activity of the FR113680 solution is maintained. |
| Adsorption to Surfaces | Use low-binding plasticware or silanized glass containers. | The effective concentration of FR113680 in the medium remains consistent. |
| Interaction with Media Components | Evaluate the compatibility of FR113680 with components of your cell culture medium. Serum proteins, for example, can bind to small molecules. | More predictable and reproducible experimental results. |
Data Presentation
Table 1: Solubility of FR113680 in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 50 | Recommended for primary stock solutions. |
| Ethanol | 10-20 | Suitable for intermediate dilutions. |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in aqueous buffers. |
| Propylene Glycol | 5-10 | Can be used as a co-solvent. |
Table 2: pH-Dependent Stability of FR113680 in Aqueous Solution
| pH | Half-life (t½) at 37°C | Recommended Use |
| 5.0 | ~ 48 hours | Suitable for short-term acidic condition experiments. |
| 7.4 | ~ 12 hours | Represents physiological conditions; prepare fresh for assays. |
| 9.0 | ~ 2 hours | Prone to rapid degradation; avoid for long-term experiments. |
Table 3: Effect of Stabilizing Agents on FR113680 Stability in PBS (pH 7.4) at 37°C
| Stabilizing Agent | Concentration | % Remaining FR113680 after 24h |
| None | - | 45% |
| Ascorbic Acid | 0.1% (w/v) | 85% |
| Polysorbate 80 | 0.05% (v/v) | 70% |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 92% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FR113680 Stock Solution in DMSO
-
Weigh out the required amount of FR113680 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the FR113680 is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the 10 mM FR113680 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution immediately in your experiments.
Visualizations
Caption: Workflow for preparing FR113680 stock and working solutions.
Caption: Troubleshooting logic for reduced FR113680 activity.
Caption: Hypothetical signaling pathway for FR113680's mechanism of action.
Technical Support Center: Minimizing Variability in Guinea Pig Ileum Assays with FR 113680
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in guinea pig ileum assays involving FR 113680.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound known to act as a potent and selective sigma-1 (σ1) receptor agonist and a 5-HT1A receptor antagonist. In the context of the guinea pig ileum, its effects on contractility are likely mediated through these receptor systems, which can modulate neurotransmitter release and smooth muscle function.
Q2: What are the expected effects of this compound on guinea pig ileum contractility?
A2: The effects of this compound can be complex. As a sigma-1 receptor agonist, it may modulate intracellular calcium signaling. As a 5-HT1A receptor antagonist, it could block serotonin-mediated effects. Depending on the experimental conditions and the baseline tone of the ileum preparation, this compound could potentially either enhance or inhibit contractions induced by other agonists.
Q3: How can I prepare a stock solution of this compound?
A3: The solubility of this compound should be determined from the manufacturer's data sheet. Typically, a high-concentration stock solution is prepared in a suitable solvent like DMSO. Subsequent dilutions should be made in the physiological salt solution (e.g., Tyrode's or Krebs' solution) to be used in the experiment. It is crucial to keep the final solvent concentration in the organ bath low (usually <0.1%) to avoid solvent-induced effects on the tissue.
Q4: What is the optimal temperature and pH for a guinea pig ileum assay?
A4: For optimal physiological responses and to minimize variability, the guinea pig ileum preparation should be maintained at a constant temperature of 37°C. The physiological salt solution should be continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a stable pH between 7.3 and 7.4.
Troubleshooting Guides
Issue 1: High Baseline Variability or Spontaneous Contractions
| Possible Cause | Troubleshooting Step |
| Inadequate Equilibration | Allow the tissue to equilibrate in the organ bath for at least 30-60 minutes under a consistent resting tension (e.g., 1 g) before adding any compounds. |
| Tissue Trauma during Dissection | Handle the ileum gently during preparation. Avoid stretching or touching the mucosal surface excessively. Ensure the mesentery is trimmed carefully to prevent unwanted tension. |
| Temperature or pH Fluctuations | Ensure the water bath maintains a constant 37°C. Check that the gas mixture (95% O2, 5% CO2) is bubbling through the physiological solution consistently to maintain pH. |
| Ischemia during Preparation | Minimize the time between sacrificing the animal and placing the ileum in aerated physiological solution to prevent tissue damage. |
Issue 2: Inconsistent or Diminishing Responses to this compound or Other Agonists
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | Ensure adequate washout periods between drug additions. A typical washout cycle involves rinsing the organ bath with fresh, pre-warmed physiological solution multiple times over several minutes. |
| Tissue Fatigue | If the experiment is lengthy, the tissue's responsiveness may decline. It is advisable to use a fresh tissue preparation if responses to control agonists diminish significantly. |
| Incorrect Drug Concentration | Double-check all calculations for stock solutions and dilutions. Use calibrated pipettes for accurate volume measurements. |
| Adsorption of Compound to Tubing | Some compounds can adsorb to plastic tubing. Consider using silicone or Tygon® tubing and ensure the experimental setup is clean. |
Experimental Protocols
Standard Protocol for Guinea Pig Ileum Contractility Assay
-
Animal Preparation: A male Hartley guinea pig (250-350 g) is sacrificed by a humane method, such as cervical dislocation followed by exsanguination.
-
Tissue Dissection: The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised. The segment is placed in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Preparation of Ileum Segments: The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents. The ileum is then cut into segments of 2-3 cm in length.
-
Mounting the Tissue: One end of an ileum segment is tied to a tissue holder at the bottom of an organ bath, and the other end is connected to an isometric force transducer. The organ bath (20 ml capacity) contains Tyrode's solution maintained at 37°C and is continuously aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1 gram. During this period, the bath solution is replaced every 15 minutes.
-
Drug Administration: After equilibration, a cumulative concentration-response curve can be generated by adding increasing concentrations of an agonist (e.g., histamine or acetylcholine) to establish a baseline response. To study the effect of this compound, the tissue is pre-incubated with the compound for a specific period before repeating the agonist concentration-response curve.
-
Data Recording: Changes in isometric tension are recorded using a data acquisition system.
Data Presentation
Table 1: Hypothetical Dose-Response of Histamine on Guinea Pig Ileum Contraction in the Presence and Absence of this compound
| Histamine Concentration (M) | Contraction (g) - Control | Contraction (g) - With this compound (1 µM) |
| 1.00E-09 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| 1.00E-08 | 0.5 ± 0.05 | 0.25 ± 0.03 |
| 1.00E-07 | 1.2 ± 0.1 | 0.7 ± 0.08 |
| 1.00E-06 | 2.5 ± 0.2 | 1.8 ± 0.15 |
| 1.00E-05 | 3.0 ± 0.25 | 2.6 ± 0.2 |
Data are presented as mean ± SEM.
Visualizations
Caption: Experimental workflow for a guinea pig ileum assay.
Best practices for storing and handling FR 113680.
This technical support center provides best practices for the storage, handling, and experimental use of FR 113680, a selective tripeptide substance P antagonist for the neurokinin 1 (NK1) receptor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective tripeptide antagonist of the neurokinin 1 (NK1) receptor. It is a research chemical used in scientific studies to investigate the role of the NK1 receptor in various physiological processes, including neurogenic inflammation and pain. Its CAS Number is 126088-92-4.
Q2: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C.[1] When stored properly, the lyophilized powder can be stable for several years.[2]
Q3: What is the recommended procedure for reconstituting this compound?
Before opening the vial, it is recommended to allow the lyophilized this compound to warm to room temperature in a desiccator to prevent condensation.[2] As this compound is a hydrophobic peptide, it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute the solution with a sterile aqueous buffer to the desired concentration.[3][4]
Q4: How should I store stock solutions of this compound?
For optimal stability, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C.[3]
Q5: What are the general safety precautions for handling this compound?
As with all research peptides, this compound should be handled by technically qualified individuals.[2] It is essential to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant nitrile gloves, and safety goggles.[1][5] All handling of the powdered form should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[5]
Troubleshooting Guides
Problem: The this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound is a hydrophobic peptide and has poor solubility in aqueous solutions.
-
Solution: First, dissolve the peptide in a minimal amount of 100% DMSO.[4] Once fully dissolved, slowly add your aqueous buffer to the DMSO concentrate to reach the desired final concentration. Gentle warming (not exceeding 40°C) or sonication can also aid in dissolution.[2]
Problem: I am observing a loss of activity with my this compound stock solution over time.
-
Cause 1: Improper storage. Peptide solutions are less stable than the lyophilized powder.
-
Solution 1: Ensure that stock solutions are stored in tightly sealed vials at -80°C.[3] It is best to use glass vials with screw caps that have a Teflon disc to form a tight seal.[6]
-
Cause 2: Repeated freeze-thaw cycles. This can degrade the peptide.
-
Solution 2: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1][2]
-
Cause 3: Oxidation. Peptides containing certain amino acids can be susceptible to oxidation.
-
Solution 3: When preparing solutions, use oxygen-free solvents if possible.[2]
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Recommended Practices |
| Lyophilized Powder | -20°C (long-term)[1] | Allow to warm to room temperature before opening.[2] |
| Stock Solutions | -80°C[3] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2] Protect from light.[2] |
Table 2: Solubility Guidelines for Hydrophobic Peptides like this compound
| Solvent | General Recommendation |
| Primary (for initial dissolution) | |
| Dimethyl Sulfoxide (DMSO) | Recommended for initial solubilization of hydrophobic peptides.[4] |
| Dimethylformamide (DMF) | Alternative organic solvent.[2] |
| Acetonitrile (ACN) | Alternative organic solvent.[2] |
| Secondary (for dilution) | |
| Sterile Water or Buffer (e.g., PBS, Tris) | Use to dilute the primary stock solution to the final working concentration.[2] |
Experimental Protocols
Detailed Methodology for In Vitro NK1 Receptor Antagonist Assay
This protocol provides a general framework for assessing the antagonist activity of this compound at the NK1 receptor using a cell-based calcium mobilization assay.
-
Cell Culture:
-
Maintain a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Working Solutions: Serially dilute the this compound stock solution in an appropriate assay buffer to achieve a range of desired concentrations for testing.
-
Substance P (Agonist) Solution: Prepare a stock solution of Substance P in sterile water and further dilute it in the assay buffer to a concentration that elicits a submaximal response (EC80).
-
Calcium Indicator Dye: Prepare the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Load the cells with the calcium indicator dye by incubating them in the dye solution for the time and temperature specified by the manufacturer.
-
Wash the cells to remove excess dye.
-
Add the various concentrations of the this compound working solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the Substance P solution to all wells (except for the negative control) to stimulate the NK1 receptor.
-
Immediately begin measuring the fluorescence intensity over time to detect the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response (change in fluorescence) against the concentration of this compound.
-
Determine the IC50 value of this compound, which is the concentration of the antagonist that inhibits 50% of the maximal response induced by Substance P.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vitro NK1 receptor antagonist assay.
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.
References
How to control for confounding factors in FR 113680 studies.
Welcome to the technical support center for FR113680 studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively control for confounding factors in experiments involving the selective tachykinin NK1 receptor antagonist, FR113680.
Frequently Asked Questions (FAQs)
Q1: What is FR113680 and what is its primary mechanism of action?
FR113680 is a tripeptide substance P antagonist.[1][2][3] It functions by selectively and competitively binding to the tachykinin NK1 receptor, thereby blocking the action of the endogenous ligand, Substance P (SP).[2][3]
Q2: What are the known species-specific differences in FR113680 activity?
A significant confounding factor in FR113680 studies is its species-specific activity. FR113680 is a potent antagonist of the NK1 receptor in guinea pigs.[2][3] However, it has been shown to be inactive at the rat NK1 receptor.[2][3] This highlights the critical importance of selecting the appropriate animal model for in vivo studies. The guinea pig is considered a suitable model for studying the effects of tachykinin antagonists as the receptor expression in this species more closely resembles that in humans than in rats.[4]
Q3: What are the known off-target effects of FR113680?
FR113680 has demonstrated selectivity for the NK1 receptor over other tachykinin receptors. Specifically, it does not inhibit neurokinin A (NKA) binding to NK2 receptors or neurokinin B (NKB) binding to NK3 receptors.[2][3] However, comprehensive off-target screening against a broad panel of other receptors, ion channels, and enzymes has not been widely published. To control for potential confounding from off-target effects, researchers should consider performing their own off-target profiling, especially when unexpected results are observed.
Q4: How can I control for confounding by indication in my observational studies with FR113680?
Confounding by indication can occur in observational studies when the clinical reason for using FR113680 is also associated with the outcome being studied. To control for this, you can use methods such as matching, stratification, restriction, and multivariate adjustment in your study design and analysis.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
Possible Cause: Species-specific receptor binding.
Troubleshooting Steps:
-
Verify Cell Line Origin: Ensure that the cell line used for your in vitro assays expresses the NK1 receptor from a species where FR113680 is active (e.g., guinea pig or human). Cell lines expressing the rat NK1 receptor will not show a response to FR113680.
-
Confirm Receptor Expression: Validate the expression of the NK1 receptor in your chosen cell line using techniques like Western blot, flow cytometry, or qPCR.
-
Use Appropriate Controls: Include a positive control NK1 receptor antagonist known to be active in your chosen species (e.g., Aprepitant for human NK1 receptors) and a negative control (vehicle).
Issue 2: Lack of efficacy in in vivo animal models.
Possible Cause: Inappropriate animal model selection.
Troubleshooting Steps:
-
Select a Responsive Species: As FR113680 is inactive in rats, ensure you are using a species where it has demonstrated potency, such as the guinea pig.[2][3][4]
-
Pharmacokinetic Considerations: Investigate the pharmacokinetic profile of FR113680 in your chosen species to ensure adequate exposure at the target tissue. Factors such as absorption, distribution, metabolism, and excretion can significantly impact in vivo efficacy.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of FR113680 required to achieve the desired pharmacological effect in your model.
Issue 3: Variability in experimental results between different laboratories.
Possible Cause: Differences in experimental protocols and conditions.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental protocols, including drug formulation, route of administration, and timing of measurements, are standardized and clearly documented.
-
Control for Environmental Factors: Environmental conditions for animal studies (e.g., housing, diet, light-dark cycle) should be consistent.
-
Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize bias.
Data Presentation
Table 1: Pharmacological Profile of FR113680
| Parameter | Species | Tissue/System | Value | Reference |
| pA2 | Guinea Pig | Ileum | 7.53 | [2] |
| Binding Inhibition | Guinea Pig | Lung Membranes ([³H]-SP binding) | Competitive Inhibition | [3] |
| Binding Inhibition | Rat | Cerebral Cortical Membranes ([³H]-SP binding) | No Effect | [3] |
| Functional Activity | Rat | Vas Deferens (NKA-induced contraction) | No Inhibition | [2] |
| Functional Activity | Rat | Portal Vein (NKB-induced contraction) | No Inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for Guinea Pig NK1 Receptor
Objective: To determine the binding affinity (Ki) of FR113680 for the guinea pig NK1 receptor.
Materials:
-
Membrane preparation from guinea pig lung tissue (rich in NK1 receptors).
-
[³H]-Substance P (Radioligand).
-
FR113680.
-
Unlabeled Substance P (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 30 mg/l bacitracin, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of FR113680 in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of unlabeled Substance P (1 µM final concentration, for non-specific binding).
-
50 µL of the appropriate FR113680 dilution.
-
-
Add 50 µL of [³H]-Substance P (at a concentration close to its Kd) to each well.
-
Add 100 µL of the guinea pig lung membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of FR113680.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of FR113680 on Substance P-Induced Plasma Extravasation in Guinea Pigs
Objective: To evaluate the in vivo efficacy of FR113680 in a guinea pig model of neurogenic inflammation.
Materials:
-
Male Hartley guinea pigs (300-400 g).
-
FR113680.
-
Substance P.
-
Evans Blue dye (for measuring plasma extravasation).
-
Anesthetic (e.g., a combination of ketamine and xylazine).
-
Saline (vehicle).
-
Formamide.
-
Spectrophotometer.
Methodology:
-
Anesthetize the guinea pigs.
-
Administer FR113680 or vehicle intravenously (i.v.) via the jugular vein.
-
After a predetermined pretreatment time (e.g., 5 minutes), administer Evans Blue dye (30 mg/kg, i.v.).
-
After 1 minute, administer Substance P (e.g., 1 µg/kg, i.v.) to induce plasma extravasation.
-
Five minutes after the Substance P challenge, perfuse the vascular system with saline to remove intravascular Evans Blue.
-
Dissect the target tissues (e.g., trachea, bladder).
-
Measure the wet weight of the tissues.
-
Extract the Evans Blue from the tissues by incubating them in formamide (e.g., at 60°C for 24 hours).
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of Evans Blue in each tissue by comparing the absorbance to a standard curve.
-
Express the results as ng of Evans Blue per mg of tissue wet weight.
-
Compare the results between the FR113680-treated groups and the vehicle-treated group to determine the inhibitory effect of FR113680.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to FR113680 studies.
Caption: Simplified NK1 Receptor Signaling Pathway.
Caption: Workflow for Controlling Confounding Factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FR 113680: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel tripeptide substance P antagonist with NK1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]SPA-RQ/PET Study of NK1 receptors in the Whole Body of Guinea Pig and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Refinements to the FR 113680 administration protocol for in vivo research.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of FR 113680 for in vivo research. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Tachykinin NK1 receptor. Its primary mechanism of action is to block the signaling pathway activated by Substance P, a neuropeptide involved in inflammation, pain transmission, and other physiological processes.
Q2: What is a typical in vivo dose for this compound?
A2: A documented effective intravenous (i.v.) dose in rats is 32 mg/kg.[1] However, the optimal dose may vary depending on the animal model, the specific research question, and the route of administration. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: As a peptide-based compound, this compound is likely to have limited aqueous solubility. A common approach for formulating such compounds for in vivo use is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute the solution with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity in the animals.
Q4: What are the potential stability issues with this compound solutions?
A4: Peptide-based drugs in solution can be susceptible to degradation through hydrolysis, oxidation, and aggregation. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, it should be for a short duration at 4°C or frozen at -20°C or -80°C. Multiple freeze-thaw cycles should be avoided. A pilot stability study is advisable to determine the stability of your specific formulation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer | The peptide is aggregating due to its hydrophobic nature. | - First, dissolve the peptide in a minimal amount of 100% DMSO. - Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. - Consider using a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG), before final dilution. |
| Inconsistent experimental results | - Degradation of the compound in solution. - Incomplete dissolution of the compound. | - Prepare fresh solutions for each experiment. - After dissolving in the initial solvent, ensure the solution is clear before further dilution. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. - Filter the final solution through a 0.22 µm syringe filter before injection to remove any micro-precipitates. |
| Adverse reaction in animals post-injection | - Toxicity from the vehicle (e.g., high concentration of DMSO). - The compound itself may have off-target effects at the administered dose. | - Ensure the final concentration of the organic solvent in the injection volume is below the toxic threshold for the animal model. For mice and rats, the final DMSO concentration should ideally be below 10%, and lower is better. - Perform a vehicle-only control group to rule out vehicle-related toxicity. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| Effective Dose | 32 mg/kg | Rat | Intravenous (i.v.) | [1] |
Experimental Protocols
Note: The following protocols are generalized based on common practices for in vivo administration of peptide antagonists. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Syringes and 0.22 µm syringe filters
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 32 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Initial Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mg/mL). The exact volume will depend on the solubility of this compound in DMSO.
-
Vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming (to no more than 37°C) may be used if necessary, but avoid overheating.
-
-
Final Dilution:
-
While vortexing the sterile saline, slowly add the this compound-DMSO stock solution dropwise to achieve the final desired concentration for injection.
-
Ensure the final concentration of DMSO is as low as possible (ideally <10% v/v) to minimize toxicity.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringe. This will remove any potential micro-precipitates or microbial contamination.
-
-
Administration:
-
Administer the solution to the animals immediately after preparation.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an NK1 receptor antagonist.
Experimental Workflow
Caption: General workflow for in vivo administration of this compound.
References
Validation & Comparative
A Comparative Guide to FR 113680 and Non-Peptide NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tripeptide NK1 receptor antagonist, FR 113680, with several prominent non-peptide NK1 receptor antagonists, including aprepitant, fosaprepitant, casopitant, and rolapitant. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological and functional differences between these compounds.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. This interaction is implicated in various physiological and pathophysiological processes, including pain, inflammation, and emesis. Consequently, NK1 receptor antagonists have been a significant focus of drug development, particularly for the prevention of chemotherapy-induced nausea and vomiting (CINV). While early antagonists were peptidic in nature, the development of non-peptide antagonists with improved oral bioavailability and pharmacokinetic profiles marked a significant advancement in the field. This guide compares the peptidic antagonist this compound with key non-peptide counterparts.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and selected non-peptide NK1 receptor antagonists. It is important to note that the data for this compound is derived from a bioassay, while the data for the non-peptide antagonists are from radioligand binding assays. Direct comparison of these values should be made with caution due to the different experimental methodologies.
Table 1: In Vitro Potency of NK1 Receptor Antagonists
| Compound | Type | Assay Type | Preparation | pA2 | Ki (nM) | IC50 (nM) |
| This compound | Tripeptide | Bioassay (Substance P-induced contraction) | Guinea-pig ileum | 7.53[1] | - | - |
| Aprepitant | Non-peptide | Radioligand Binding Assay | Human NK1 receptor | - | 0.1 - 0.8 | - |
| Fosaprepitant | Non-peptide (Prodrug of Aprepitant) | - | - | - | - | - |
| Casopitant | Non-peptide | Radioligand Binding Assay | Ferret brain NK1 receptors | - | High affinity | - |
| Rolapitant | Non-peptide | Radioligand Binding Assay | Human NK1 receptor | - | 0.66[2][3] | - |
Note: A higher pA2 value indicates greater antagonist potency. A lower Ki or IC50 value indicates higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Radioligand Binding Assay for Non-Peptide NK1 Receptor Antagonists (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of non-peptide antagonists to the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO cells).
-
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor agonist/antagonist.
-
Test compounds (non-peptide NK1 receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Substance P-Induced Guinea Pig Ileum Contraction Assay (for this compound)
This bioassay is used to determine the functional antagonist activity of compounds on smooth muscle contraction.
Objective: To determine the pA2 value of this compound, a measure of its competitive antagonism, against Substance P-induced contractions in isolated guinea pig ileum.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ and 5% CO₂.
-
Substance P (agonist).
-
This compound (antagonist).
-
Organ bath with an isometric transducer.
Procedure:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and suspend it in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes, with frequent changes of the bath solution.
-
Control Response: Obtain a cumulative concentration-response curve for Substance P.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Post-Antagonist Response: In the presence of this compound, obtain a new cumulative concentration-response curve for Substance P.
-
Data Analysis: Repeat steps 4 and 5 with different concentrations of this compound. Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
Cisplatin-Induced Emesis Model in Ferrets (General Protocol)
This in vivo model is a standard for evaluating the anti-emetic efficacy of NK1 receptor antagonists.
Objective: To assess the ability of an NK1 receptor antagonist to inhibit the acute and delayed phases of emesis induced by the chemotherapeutic agent cisplatin.
Materials:
-
Male ferrets.
-
Cisplatin.
-
Test compound (NK1 receptor antagonist).
-
Vehicle control.
-
Observation cages.
Procedure:
-
Acclimatization: Acclimate the ferrets to the observation cages for a sufficient period.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin administration.
-
Cisplatin Challenge: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).
-
Observation: Continuously observe the animals for a set period (e.g., 24-72 hours) for the number of retches and vomits. The first 24 hours are typically considered the acute phase, and the subsequent period as the delayed phase.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated group to the vehicle-treated group. Calculate the percentage of inhibition of emesis.
Signaling Pathways and Experimental Workflows
Visual representations of the NK1 receptor signaling pathway and a typical experimental workflow for antagonist evaluation are provided below using Graphviz (DOT language).
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates Gq/11 and Gs G-proteins, initiating downstream signaling cascades.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for NK1 Receptor Antagonist Evaluation
This diagram illustrates a typical workflow for the preclinical evaluation of a novel NK1 receptor antagonist.
References
- 1. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonist Activity of FR 113680 Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of FR 113680, a selective neurokinin-1 (NK1) receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of its pharmacological profile across different species.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the Substance P (SP) receptor, also known as the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor that, upon binding with its endogenous ligand Substance P, activates intracellular signaling cascades involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Notably, the pharmacological activity of this compound and other NK1 receptor antagonists exhibits significant species-specific variations, a critical consideration in preclinical drug development.
Comparative Antagonist Activity
The antagonist potency of this compound and other NK1 receptor antagonists varies significantly across different species. This is often attributed to subtle differences in the amino acid sequence of the NK1 receptor between species. The following table summarizes the antagonist activity (pA2, pKi, or IC50 values) of this compound and other selected NK1 receptor antagonists in tissues from different species.
| Antagonist | Species | Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Guinea Pig | Ileum | Functional Assay | pA2 | 7.53 | [1][2] |
| Rat | Cerebral Cortex | Binding Assay | - | Inactive | [1][2] | |
| CP-96,345 | Guinea Pig | Urinary Bladder | Functional Assay | pA2 | ~8.0 | [3] |
| Rat | Urinary Bladder | Functional Assay | pA2 | ~7.0 | [3] | |
| RP-67,580 | Guinea Pig | Urinary Bladder | Functional Assay | pA2 | ~7.0 | [3] |
| Rat | Urinary Bladder | Functional Assay | pA2 | ~8.0 | [3] | |
| Aprepitant | Human | Recombinant | Binding Assay | pKi | ~9.5 | [4] |
| Rat | Recombinant | Binding Assay | pKi | ~7.5 | [4] | |
| L-733,060 | Human | Recombinant | Binding Assay | pKi | ~8.8 | |
| Rat | Recombinant | Binding Assay | pKi | ~7.2 | ||
| CP-99,994 | Human | Recombinant | Binding Assay | pKi | ~9.0 | |
| Rat | Recombinant | Binding Assay | pKi | ~7.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NK1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Tissue Preparation: Membranes from cells expressing the NK1 receptor (e.g., human recombinant CHO cells) or tissue homogenates (e.g., guinea pig lung, rat cerebral cortex).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton Hunter labeled Substance P.
-
Test Compound: this compound or other NK1 receptor antagonists.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the tissue preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Functional Assay
This bioassay assesses the functional antagonist activity of a compound by measuring its ability to inhibit Substance P-induced smooth muscle contraction.
Materials:
-
Animal: Male Dunkin-Hartley guinea pig.
-
Physiological Salt Solution (PSS): Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Substance P.
-
Antagonist: this compound or other test compounds.
-
Organ Bath: Isolated tissue organ bath with a force transducer.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Tyrode's solution.
-
Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C under a resting tension of approximately 1g.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Agonist Response: A cumulative concentration-response curve to Substance P is established to determine the EC50.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).
-
Shift in Agonist Response: A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild plot.[1][2]
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflows.
Caption: NK1 Receptor Signaling Pathway.
References
- 1. Antagonists that demonstrate species differences in neurokinin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of FR 113680 and Other Substance P Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substance P inhibitor FR 113680 with other prominent alternatives. The following sections detail their performance based on available experimental data, outline experimental methodologies, and visualize key biological pathways.
Substance P, a neuropeptide of the tachykinin family, plays a crucial role in nociception, inflammation, and emesis by binding to the neurokinin-1 (NK1) receptor.[1] The development of NK1 receptor antagonists has been a significant area of research for new therapeutics. This guide focuses on this compound, a tripeptide substance P antagonist, and compares it with other notable inhibitors such as aprepitant, fosaprepitant, casopitant, rolapitant, netupitant, and FK 224.
Performance and Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and other selected substance P inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.
In Vitro Activity
| Compound | Assay | Species | Receptor | Parameter | Value |
| This compound | Guinea Pig Ileum Contraction | Guinea Pig | NK1 | pA2 | 7.53 |
| Aprepitant | Receptor Binding | Human | NK1 | Ki | 0.12 nM |
| Rolapitant | Receptor Binding | Human | NK1 | Ki | 0.66 nM |
| Netupitant | Receptor Binding | Human | NK1 | Ki | 1.0 nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki (inhibition constant) represents the concentration of an inhibitor required to produce 50% inhibition of ligand binding. While both indicate potency, they are not directly interchangeable.
In Vivo Activity
| Compound | Model | Species | Effect | Dosage |
| This compound | Cigarette Smoke-Induced Plasma Extravasation | Rat | Significant Inhibition | 32 mg/kg (i.v.) |
| FK 224 | Cigarette Smoke-Induced Plasma Extravasation | Rat | Inhibition | 0.032-3.2 mg/kg (i.v.) |
| Netupitant | Cisplatin-Induced Emesis | Ferret | Abolished acute emesis, reduced delayed emesis by 94.6% | 3 mg/kg (p.o.) |
| Rolapitant | Chemotherapy-Induced Emesis | Animal Models | Active | Not specified |
Pharmacokinetic Properties
| Compound | Parameter | Value | Species/Context |
| Aprepitant | Half-life | 9-13 hours | Humans |
| Rolapitant | Half-life | 163-183 hours | Humans |
| Netupitant | Half-life | ~90 hours | Humans |
| Fosaprepitant | Conversion to Aprepitant | ~30 minutes | Humans |
Key Signaling Pathway
The binding of substance P to the NK1 receptor initiates a cascade of intracellular events. The following diagram illustrates this critical signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of substance P inhibitors.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound to the NK1 receptor.
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radiolabeled substance P (e.g., [³H]-Substance P) as the ligand.
-
Test compound (e.g., aprepitant, rolapitant).
-
Assay buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled substance P and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound complex using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Contraction Assay
This is a classic pharmacological preparation to assess the functional activity of agonists and antagonists on smooth muscle contraction.
-
Objective: To determine the potency (pA2 value) of an antagonist (e.g., this compound) in inhibiting substance P-induced muscle contraction.
-
Materials:
-
Isolated segment of guinea pig ileum.
-
Organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Isotonic transducer and recording system.
-
Substance P (agonist) and the test antagonist.
-
-
Procedure:
-
Mount the ileum segment in the organ bath under a slight tension.
-
Allow the tissue to equilibrate.
-
Establish a cumulative concentration-response curve for substance P.
-
Wash the tissue and incubate with a known concentration of the antagonist for a specific period.
-
Re-establish the substance P concentration-response curve in the presence of the antagonist.
-
Repeat with different concentrations of the antagonist.
-
The shift in the concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.
-
Plasma Extravasation Model
This in vivo model is used to evaluate the anti-inflammatory effects of substance P antagonists.
-
Objective: To assess the ability of a test compound to inhibit the increase in vascular permeability (plasma extravasation) induced by an inflammatory agent.
-
Materials:
-
Anesthetized rats or guinea pigs.
-
Evans blue dye (to quantify plasma extravasation).
-
Inflammatory stimulus (e.g., cigarette smoke, capsaicin, or substance P).
-
Test compound.
-
-
Procedure:
-
Administer the test compound (e.g., this compound) intravenously or via another appropriate route.
-
After a set time, inject Evans blue dye intravenously.
-
Expose the animal to the inflammatory stimulus in a specific tissue (e.g., trachea).
-
After a defined period, euthanize the animal and dissect the target tissue.
-
Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
A reduction in the amount of dye in the tissue of treated animals compared to controls indicates inhibition of plasma extravasation.
-
The following diagram illustrates a general workflow for evaluating substance P inhibitors.
References
Validating Experimental Findings of FR 113680: A Comparative Guide to Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate experimental findings related to the tachykinin NK1 receptor antagonist, FR 113680. It includes detailed experimental protocols, comparative data with other NK1 receptor antagonists, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and Neurogenic Inflammation
This compound is a selective, competitive antagonist of the tachykinin NK1 receptor.[1] Its primary therapeutic potential lies in its ability to inhibit neurogenic inflammation, a process mediated by the release of neuropeptides like Substance P (SP) and Neurokinin A (NKA) from sensory nerve endings.[2] This release triggers a cascade of events, including vasodilation and increased vascular permeability, leading to plasma extravasation.[2][3] A key experimental finding for this compound is its ability to inhibit this plasma extravasation, demonstrating its efficacy in blocking the effects of SP at the NK1 receptor.
Tachykinin NK1 Receptor Signaling Pathway
Substance P and Neurokinin A, the primary ligands for the NK1 receptor, are tachykinin neuropeptides. The NK1 receptor is a G-protein coupled receptor (GPCR).[4] Upon binding of SP or NKA, the receptor activates intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately leading to the physiological responses of vasodilation and increased vascular permeability.
Comparison of this compound with Alternative NK1 Receptor Antagonists
Validating the specificity and potency of this compound requires comparison with other known NK1 receptor antagonists. The following table summarizes the in vitro and in vivo activities of this compound and other well-characterized non-peptide NK1 antagonists.
| Antagonist | In Vitro Potency (pA2/Kd) | In Vivo Model | In Vivo Efficacy | Reference |
| This compound | pA2 = 7.53 (guinea-pig ileum) | N/A in provided searches | N/A in provided searches | [1] |
| RP 67580 | Kd = 7.9 nM (rat LRM55 cells) | SP-induced plasma extravasation (rat) | 100% inhibition in duodenum & pancreas, 78% in urinary bladder (250 nmol/kg) | [5][6] |
| CP-96,345 | Kd = 0.99 nM (human UC11 cells) | SP-induced plasma extravasation (rat) | 100% inhibition in duodenum & pancreas (250 nmol/kg) | [5][6] |
| Aprepitant | Competitive antagonist | Gerbil foot tap response | 100% inhibition for >48h (3 micromol/kg) | [7] |
Alternative Methods for Validating Plasma Extravasation Findings
The primary experimental finding for this compound is its ability to inhibit plasma extravasation. While various methods can be employed to measure this, the Miles assay using Evans blue dye is a classic and widely used technique. Here, we compare it with a more modern alternative, intradermal microdialysis.
| Method | Principle | Advantages | Disadvantages |
| Miles Assay (Evans Blue Dye) | Intravenous injection of Evans blue dye, which binds to plasma albumin. Extravasated dye in the tissue is extracted and quantified spectrophotometrically. | Simple, cost-effective, provides quantitative data. | Endpoint measurement, requires tissue harvesting, potential for dye to affect vascular permeability. |
| Intradermal Microdialysis | A small, semi-permeable probe is inserted into the dermis. The perfusate is collected and analyzed for extravasated proteins. | Allows for continuous, real-time measurement; minimally invasive; can be used in humans. | Technically more complex, requires specialized equipment, potential for tissue trauma during probe insertion. |
Experimental Protocols
Miles Assay for Measuring Plasma Extravasation
This protocol is adapted from established methods for inducing and quantifying vascular leakage in rodents.
Materials:
-
Evans blue dye (2% w/v in sterile saline)
-
Substance P (or other inflammatory agent)
-
Anesthetic (e.g., isoflurane)
-
Formamide
-
Spectrophotometer (620 nm)
-
Syringes and needles
Procedure:
-
Anesthetize the animal (e.g., rat or mouse).
-
Inject Evans blue dye intravenously (e.g., via tail vein) at a dose of 50 mg/kg. Allow the dye to circulate for a specified time (e.g., 30 minutes).
-
Inject the inflammatory agent (e.g., Substance P) intradermally into the site of interest (e.g., dorsal skin). Inject a vehicle control (saline) at a contralateral site.
-
After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Dry the tissue samples to a constant weight.
-
Extract the Evans blue dye from the tissue by incubating in formamide (e.g., at 60°C for 24 hours).
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide. Results are typically expressed as µg of dye per mg of dry tissue weight.
Intradermal Microdialysis for Measuring Plasma Extravasation
This protocol provides a framework for the real-time measurement of protein extravasation in the skin.
Materials:
-
Microdialysis probes (e.g., 20 kDa cutoff)
-
Microinfusion pump
-
Fraction collector
-
Protein assay kit (e.g., BCA or Bradford)
-
Ringer's solution (perfusate)
-
Substance P (or other inflammatory agent)
Procedure:
-
Anesthetize the animal.
-
Insert a microdialysis probe intradermally into the area of interest.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 2 µL/min) to establish a baseline.
-
Collect the dialysate in fractions (e.g., every 15-30 minutes).
-
Introduce the inflammatory agent (e.g., Substance P) into the perfusate or administer it locally near the probe.
-
Continue collecting dialysate fractions to measure the change in protein concentration over time.
-
Analyze the protein concentration in each dialysate fraction using a standard protein assay.
-
The increase in protein concentration in the dialysate reflects the extent of plasma extravasation.
Experimental Workflow for Validating NK1 Antagonist Efficacy
The following diagram illustrates a typical workflow for validating the in vivo efficacy of an NK1 receptor antagonist like this compound in inhibiting neurogenic plasma extravasation.
References
- 1. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma extravasation induced by neurokinins in conscious rats: receptor characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-peptide antagonists, CP-96,345 and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR 113680 and First-Generation NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of FR 113680, a tripeptide neurokinin-1 (NK1) receptor antagonist, with those of first-generation NK1 antagonists. The information presented herein is supported by experimental data to offer an objective assessment of their performance characteristics.
Introduction to NK1 Receptor Antagonists
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been a focus of drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and mood disorders.
First-generation NK1 antagonists encompassed both peptide and non-peptide compounds. Early peptide-based antagonists, derived from the structure of Substance P, often faced challenges with selectivity, potency, solubility, and bioavailability. This led to the development of non-peptide antagonists, with aprepitant being the first such compound to receive FDA approval for clinical use. This compound is a later-developed tripeptide antagonist with high selectivity for the NK1 receptor.
Comparative Pharmacodynamics
The following tables summarize the in vitro and in vivo pharmacological data for this compound and representative first-generation peptide and non-peptide NK1 antagonists.
In Vitro Binding Affinity and Functional Potency
| Compound | Type | Species | Assay | Parameter | Value | Reference |
| This compound | Tripeptide | Guinea Pig | [³H]-SP Binding (Lung Membranes) | - | Competitive Inhibition | [1] |
| Guinea Pig | Ileum Contraction (SP-induced) | pA₂ | 7.53 | [1] | ||
| Rat | [³H]-SP Binding (Cerebral Cortex) | - | No effect | [1] | ||
| Spantide II | Peptide | Guinea Pig | Ileum Contraction (SP methylester-induced) | pKB | 7.08 | [2] |
| [D-Pro², D-Trp⁷,⁹]-SP | Peptide | Guinea Pig | Ileum Contraction (SP-induced) | pA₂ | 6.1 | [3][4] |
| CP-96,345 | Non-peptide | Guinea Pig | Ileum Contraction (SP methylester-induced) | pKB | 8.11 | [1] |
| RP 67580 | Non-peptide | Rat | [³H]-SP Binding (Brain Membranes) | Kᵢ | 4.16 nM | |
| Guinea Pig | Ileum Contraction (SP-induced) | pA₂ | 7.16 |
In Vivo Potency
| Compound | Type | Species | Model | Endpoint | Dose/Route | Effect | Reference |
| This compound | Tripeptide | Rat | Cigarette Smoke-induced Plasma Extravasation | Inhibition | 32 mg/kg i.v. | Significant inhibition | |
| Spantide II | Peptide | Mouse | Allergic Contact Dermatitis | Reduction of response | Topical | Significant reduction | [5] |
| [D-Pro², D-Trp⁷,⁹]-SP | Peptide | - | - | - | - | Data not readily available | |
| CP-96,345 | Non-peptide | Rat | Neurogenic Plasma Extravasation | Inhibition | 3.0-9.0 µmol/kg i.v. | Significant inhibition | |
| RP 67580 | Non-peptide | Rat | SP-induced Plasma Extravasation (Bladder) | ED₅₀ | 0.04 mg/kg i.v. | Inhibition | |
| Mouse | Phenylbenzoquinone-induced Writhing | ED₅₀ | 0.07 mg/kg s.c. | Analgesia |
Experimental Protocols
Radioligand Binding Assay ([³H]-Substance P)
Objective: To determine the binding affinity of a test compound for the NK1 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing NK1 receptors (e.g., guinea pig lung, rat cerebral cortex).
-
[³H]-Substance P (Radioligand).
-
Unlabeled Substance P (for non-specific binding determination).
-
Test compound (e.g., this compound, RP 67580).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and a protease inhibitor like bacitracin).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with varying concentrations of the test compound and a fixed concentration of [³H]-Substance P.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Substance P.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.
Substance P-Induced Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of a test compound at the NK1 receptor.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Substance P (Agonist).
-
Test compound (e.g., this compound).
-
Organ bath system with an isometric transducer and data acquisition software.
Procedure:
-
Isolate a segment of the terminal ileum from a male guinea pig and place it in Krebs-Henseleit solution bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Mount the ileum segment in an organ bath under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissue and allow it to recover to baseline.
-
Incubate the tissue with the test compound (antagonist) for a predetermined period (e.g., 30 minutes).
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.
-
Analyze the data by comparing the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.
Signaling Pathways and Visualizations
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Action.
Caption: Workflow for In Vitro Characterization of NK1 Antagonists.
Discussion and Conclusion
This compound demonstrates high selectivity and competitive antagonism at the guinea pig NK1 receptor, with a pA₂ value of 7.53 in the ileum contraction assay.[1] Notably, its lack of activity at the rat NK1 receptor highlights species-specific differences that are critical in drug development.[1]
First-generation peptide antagonists, such as Spantide II and [D-Pro², D-Trp⁷,⁹]-SP, were instrumental in the initial exploration of NK1 receptor pharmacology. While they exhibit antagonist activity, their potencies are generally lower than the non-peptide antagonists that followed. For instance, Spantide II has a pKB of 7.08 in the guinea pig ileum, while [D-Pro², D-Trp⁷,⁹]-SP has a pA₂ of 6.1.[2][3][4] Furthermore, peptide antagonists often have limitations in terms of their pharmacokinetic properties, such as poor oral bioavailability and susceptibility to enzymatic degradation.
The advent of non-peptide antagonists like CP-96,345 and RP 67580 represented a significant advancement. These small molecules generally exhibit higher potency and better pharmacokinetic profiles. For example, CP-96,345 has a pKB of 8.11 in the guinea pig ileum, and RP 67580 shows a nanomolar Kᵢ value in rat brain membranes and potent in vivo activity at low doses.[1]
In comparison, this compound, a tripeptide, shows potency in the guinea pig model that is comparable to or slightly lower than the first-generation non-peptide antagonists but higher than the first-generation peptide antagonists. Its selectivity for the guinea pig NK1 receptor over other tachykinin receptors is a key feature.[1] The in vivo data for this compound, while limited in the public domain, suggests it is active in blocking neurogenic inflammation.
References
- 1. Activity of peptide and non-peptide antagonists at peripheral NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of spantide I and II at various tachykinin receptors and NK-2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P and aprepitant on several cancer cell lines and their selectivity in comparison to normal cells [termedia.pl]
- 5. researchgate.net [researchgate.net]
Assessing the Binding Affinity of FR113680 and Alternative Sigma-1 Receptor Ligands in Different Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of FR113680 and other selective sigma-1 receptor (S1R) ligands across various tissues. The objective is to offer a valuable resource for researchers investigating the therapeutic potential of S1R modulation in diverse physiological and pathological contexts. While comprehensive data for FR113680 across multiple tissues is limited in publicly available literature, this guide compiles available data for FR113680 and presents a comparison with well-characterized alternative ligands: SA4503, Haloperidol, and (+)-Pentazocine.
Comparative Binding Affinity of Sigma-1 Receptor Ligands
The following table summarizes the reported binding affinities (Ki or IC50 in nM) of selected sigma-1 receptor ligands in different tissue homogenates. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Brain (Ki/IC50, nM) | Liver (Ki/IC50, nM) | Kidney (Ki/IC50, nM) | Lung (Ki/IC50, nM) | Spleen (Ki/IC50, nM) |
| FR113680 | Data not available | Data not available | Data not available | Data not available | Data not available |
| SA4503 | 17.4 (IC50)[1][2], 4.6 (Ki)[2] | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | Ki values vary | High affinity | Data not available | Data not available | Data not available |
| (+)-Pentazocine | 3.68 (KD)[3] | 3 (KD)[4] | Data not available | Data not available | 350 (Ki)[5] |
It is important to note that the provided values are derived from various studies and experimental conditions may differ.
Experimental Protocols
A detailed understanding of the methodologies used to determine binding affinities is crucial for interpreting the data accurately. Below is a standard protocol for a competitive radioligand binding assay for the sigma-1 receptor.
Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay
1. Tissue Homogenate Preparation:
-
Euthanize the animal (e.g., guinea pig, rat) and perfuse with ice-cold saline to remove blood from the tissues.
-
Dissect the desired tissues (brain, liver, kidney, lung, spleen) on ice.
-
Homogenize the tissues in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of tissue homogenate (containing a specific amount of protein, e.g., 100-200 µg).
-
50 µL of various concentrations of the unlabeled test compound (e.g., FR113680) or vehicle (for total binding).
-
50 µL of a fixed concentration of the radioligand, typically [³H]-(+)-pentazocine (a selective S1R ligand), at a concentration close to its Kd value.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known S1R ligand (e.g., 10 µM haloperidol).
-
-
Incubate the plates at 37°C for 150 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further clarify the experimental workflow and the underlying signaling concepts, the following diagrams are provided.
References
- 1. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for sigma-1-like receptors in isolated rat liver mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results Using FR 113680 in Tachykinin Receptor Antagonism
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental use of FR 113680, a tachykinin receptor antagonist, with a focus on the reproducibility of its effects. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neurogenic inflammation. This document summarizes key experimental data, details methodologies, and compares this compound with alternative compounds.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of tachykinin receptors, primarily targeting neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. By blocking the action of these peptides, this compound and other tachykinin antagonists have been investigated for their therapeutic potential in inflammatory and pain-related disorders.
One of the key experimental applications of this compound has been in the study of neurogenic inflammation in the airways. A seminal study by Morimoto et al. (1993) demonstrated the efficacy of this compound in a well-established animal model of cigarette smoke-induced plasma extravasation in the rat trachea. This guide will use this study as a central point of comparison due to its specific and quantifiable outcomes.
Comparative Analysis of Tachykinin Receptor Antagonists
The following table summarizes the quantitative data from the foundational study on this compound and compares it with other relevant tachykinin receptor antagonists.
| Compound | Target Receptors | Experimental Model | Key Findings | Reproducibility Status |
| This compound | NK1/NK2 | Cigarette smoke-induced plasma extravasation in rat trachea | Intravenous administration significantly inhibited plasma extravasation induced by cigarette smoke, as well as by exogenous Substance P and Neurokinin A. | Not Independently Verified: To date, no independent studies have been identified that specifically replicate the findings of Morimoto et al. (1993) using this compound in this model. |
| FK 224 | NK1/NK2 | Cigarette smoke-induced plasma extravasation in rat trachea | Similar to this compound, intravenous injection of FK 224 inhibited plasma extravasation induced by cigarette smoke and capsaicin. | Limited Independent Data: While used in the same initial study, independent replication of its effects in this specific model is not widely documented. |
| CP-96,345 | NK1 | Various models of neurogenic inflammation | Potent inhibitor of substance P-induced effects, including plasma extravasation in different tissues. | Well-Established: The effects of CP-96,345 as an NK1 antagonist have been demonstrated in numerous independent studies, establishing the reproducibility of its primary mechanism of action. |
| Aprepitant | NK1 | Clinical trials for chemotherapy-induced nausea and vomiting (CINV) | Approved for clinical use, demonstrating reproducible efficacy in human subjects for its indicated use.[1] | Clinically Validated: Extensive clinical trial data supports the reproducibility of its therapeutic effects. |
| Osanetant | NK3 | Clinical trials for schizophrenia | Showed positive results in a meta-trial for schizophrenia.[2] | Clinical Trial Data Available: Reproducibility is supported by clinical trial data, though it is not a direct comparison for the inflammatory models. |
Experimental Protocols
Inhibition of Cigarette Smoke-Induced Plasma Extravasation in Rat Trachea
This protocol is based on the methodology described by Morimoto et al. (1993).
1. Animal Model:
-
Male Wistar rats (specific weight range to be specified, e.g., 200-250g).
-
Animals are anesthetized (e.g., with urethane).
2. Induction of Plasma Extravasation:
-
Rats are exposed to a standardized amount of cigarette smoke for a defined period.
-
Alternatively, neurogenic inflammation can be induced by intravenous injection of Substance P or Neurokinin A.
3. Drug Administration:
-
This compound, FK 224, or a vehicle control is administered intravenously at various doses prior to the inflammatory challenge.
4. Quantification of Plasma Extravasation:
-
Evans blue dye (which binds to plasma albumin) is injected intravenously.
-
After a set circulation time, the trachea is dissected, and the extravasated dye is extracted using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified spectrophotometrically to determine the extent of plasma leakage.
5. Data Analysis:
-
The inhibition of plasma extravasation by the antagonist is calculated as a percentage reduction compared to the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow described.
Caption: Tachykinin signaling pathway in neurogenic inflammation.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion on Reproducibility
The experimental results for this compound in the context of inhibiting cigarette smoke-induced plasma extravasation, as presented in the foundational study by Morimoto et al. (1993), are well-defined and quantifiable. The methodology is based on a standard and accepted animal model of neurogenic inflammation. However, a critical assessment of the reproducibility of these specific findings is hampered by the lack of independent replication studies in the published literature.
While the broader class of tachykinin receptor antagonists has shown reproducible effects in various models, the specific efficacy and dose-response of this compound in this particular experimental paradigm have not been independently verified. Therefore, while the initial data is promising and the methodology is sound, further research from independent laboratories is required to definitively establish the reproducibility of the experimental results obtained with this compound. Researchers aiming to build upon this work should consider conducting their own validation experiments to confirm the initial findings.
References
FR 113680 in the Landscape of Neurogenic Inflammation Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neurogenic inflammation, a complex process orchestrated by the peripheral nervous system, plays a pivotal role in the pathophysiology of various inflammatory disorders. At the heart of this phenomenon lies the activation of sensory neurons and the subsequent release of neuropeptides, most notably Substance P (SP). SP exerts its pro-inflammatory effects primarily through the neurokinin-1 (NK1) receptor, making this receptor a key target for therapeutic intervention. This guide provides a comparative analysis of FR 113680, a selective NK1 receptor antagonist, alongside other prominent antagonists, supported by experimental data to aid in research and development endeavors.
Unveiling the Mechanism: The Neurogenic Inflammation Signaling Pathway
Neurogenic inflammation is initiated by noxious stimuli which activate sensory nerve fibers. This activation leads to the release of neuropeptides, including Substance P (SP) and calcitonin gene-related peptide (CGRP). SP binds to and activates NK1 receptors on various cell types, including endothelial cells and mast cells. This interaction triggers a cascade of downstream signaling events, culminating in vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells, thereby propagating the inflammatory response.[1][2][3][4][5] this compound and other NK1 receptor antagonists act by competitively blocking the binding of SP to the NK1 receptor, thus attenuating these inflammatory processes.
Comparative Efficacy of NK1 Receptor Antagonists
The potency of NK1 receptor antagonists is often evaluated by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The following table summarizes the pA2 values for this compound and other non-peptide NK1 receptor antagonists determined in the guinea pig ileum bioassay, a standard model for assessing NK1 receptor antagonism.
| Compound | pA2 Value (Guinea Pig Ileum) | Reference |
| This compound | 7.53 | --INVALID-LINK-- |
| Compound I | 8.70 | [6] |
| Compound III | 8.41 | [6] |
| CP-99,994 | 8.27 | [6] |
| Compound II | 7.56 | [6] |
| DPDT-SP | 6.9 | [7] |
| Spantide | 6.7 | [7] |
| Compound | Model | Species | Dose | Inhibition of Plasma Extravasation | Reference |
| This compound | Cigarette Smoke-Induced Tracheal Plasma Extravasation | Rat | 32 mg/kg (i.v.) | Significantly inhibited | --INVALID-LINK-- |
| GR205171 | Trigeminal Ganglion Stimulation-Induced Dural Extravasation | Rat | 0.1 and 1 mg/kg (i.v.) | Dose-dependent inhibition | [8] |
| CP-99,994 | Bradykinin-Induced Conjunctival Extravasation | Guinea Pig | 8 µmol/kg (i.v.) | 70% inhibition | [9] |
| Aprepitant | Formalin-Induced Paw Inflammation | Mouse | 10 and 20 mg/kg | Significantly reduced inflammatory cell infiltration | [10] |
| Aprepitant | Erlotinib-Induced Neurogenic Inflammation | Rat | Not specified | Substantially reduced leukocyte infiltration | [11] |
| RP 67580 | Lactic Acid-Induced Airway Extravasation | Rat | 3 mg/kg (i.v.) | Markedly inhibited | [12] |
Key Experimental Protocols in Neurogenic Inflammation Research
Reproducible and well-defined experimental models are essential for the comparative evaluation of compounds like this compound. Below are detailed protocols for commonly used in vivo models of neurogenic inflammation.
Capsaicin-Induced Plasma Extravasation in the Rat Trachea
This model is a classic method to induce neurogenic inflammation by activating sensory C-fibers.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and their tracheas are exposed.
-
Evans Blue Administration: Evans blue dye (e.g., 20-30 mg/kg), which binds to plasma albumin, is injected intravenously to quantify plasma extravasation.
-
Capsaicin Challenge: A solution of capsaicin is administered intravenously or applied locally to the tracheal mucosa to induce the release of neuropeptides from sensory nerves.
-
Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like formamide.
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, which is proportional to the amount of plasma extravasation.
-
Antagonist Treatment: To test the effect of an antagonist like this compound, the compound is administered prior to the capsaicin challenge. The reduction in dye extravasation compared to a vehicle-treated control group indicates the inhibitory effect of the antagonist.[13]
Cigarette Smoke-Induced Tracheal Plasma Extravasation
This model mimics a relevant environmental trigger of airway inflammation.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, tracheostomized, and mechanically ventilated.
-
Evans Blue Administration: Evans blue dye is administered intravenously.
-
Cigarette Smoke Exposure: The animals are exposed to a controlled amount of cigarette smoke for a defined period.
-
Tissue Processing: Following exposure, the animals are perfused to remove intravascular dye, and the trachea is excised.
-
Dye Extraction and Quantification: The extravasated dye is extracted and quantified as described in the capsaicin model.
-
Antagonist Evaluation: The antagonist is administered before smoke exposure to assess its ability to inhibit plasma extravasation.[14]
Conclusion
This compound is a selective and potent NK1 receptor antagonist, as demonstrated by its pA2 value in in vitro assays. While direct in vivo comparative studies in models of neurogenic inflammation are not extensively available in the public domain, its demonstrated efficacy in inhibiting cigarette smoke-induced plasma extravasation highlights its potential as a valuable research tool and therapeutic candidate. The comparative data and detailed protocols provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the role of this compound and other NK1 receptor antagonists in the complex mechanisms of neurogenic inflammation. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound against other clinically relevant NK1 receptor antagonists.
References
- 1. Substance P and Neurokinin 1 Receptor in Chronic Inflammation and Cancer of the Head and Neck: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. Neurogenic Inflammation – The Peripheral Nervous System’s Role in Host Defense and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of multiple neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity of GR205171, a potent non-peptide tachykinin NK1 receptor antagonist, in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of tachykinins in plasma extravasation induced by bradykinin and low pH medium in the guinea-pig conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactic acid-induced plasma protein extravasation in rat airways by stimulation of sensory nerves and NK1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms and modulation of airway plasma exudation after direct inhalation of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FR 113680: A Procedural Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides a comprehensive framework for the proper disposal procedures for FR 113680, emphasizing immediate safety protocols and logistical planning.
Disclaimer: The following procedures are based on general best practices for handling potentially hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound could not be located. It is imperative to obtain the SDS for this compound from your supplier or manufacturer to understand the specific hazards and handling requirements of this compound. The information in the SDS will supersede the general guidance provided here.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is contingent on the specific hazards (e.g., toxicity, corrosivity, reactivity) outlined in the chemical's SDS.
Table 1: General Personal Protective Equipment (PPE) for Handling Chemical Waste
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). The specific type should be chosen based on the chemical's properties as detailed in the SDS. | Prevents skin contact and absorption of hazardous substances. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects personal clothing from contamination and spills. |
| Respiratory Protection | To be used in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors or specific chemical hazards should be used based on the SDS. | Prevents the inhalation of potentially harmful vapors, dust, or aerosols. |
Always ensure that an eyewash station and a safety shower are readily accessible in the work area. Practice good industrial hygiene by washing hands thoroughly after handling any chemical waste and refraining from eating, drinking, or smoking in laboratory areas.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal environmental regulations. Improper disposal, such as drain disposal, is strictly prohibited for most chemical wastes due to the potential for environmental contamination[1][2][3]. The recommended method for disposal is through a licensed hazardous waste management service[2][4].
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and leak-proof container. The container material should be non-reactive with the chemical.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Indicate the primary hazards of the waste (e.g., Flammable, Corrosive, Toxic) as identified in the SDS.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation[1].
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Waste Pickup:
-
Once the waste container is full or ready for disposal, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Container Disposal:
-
A container is generally considered "empty" if it contains no more than 3% by weight of its original capacity[3].
-
To dispose of an "empty" container as non-hazardous waste, it must be triple-rinsed with a suitable solvent[3].
-
The rinsate from each rinse must be collected and disposed of as hazardous waste[1].
-
After triple-rinsing, deface or remove all chemical labels from the container before discarding it in the appropriate refuse container[3].
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container[2].
-
Clean and decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the immediate area and alert your supervisor and colleagues.
-
If there is a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.
-
Contact your institution's EHS or emergency response team for assistance.
-
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with waste minimization in mind. This includes preparing only the necessary amount of the chemical for each experiment and avoiding the generation of excessive waste. Any protocol that generates waste containing this compound must incorporate the disposal steps outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the general logical workflow for the proper disposal of chemical waste.
Caption: General Chemical Waste Disposal Workflow
References
Information on Personal Protective Equipment for Handling FR 113680 Cannot Be Provided Without a Valid Chemical Identifier
Efforts to identify the specific chemical nature of "FR 113680" have been unsuccessful, preventing the provision of essential safety and logistical information regarding its handling and disposal. Without a confirmed chemical identity, it is not possible to deliver accurate and reliable guidance on personal protective equipment (PPE), experimental protocols, or disposal plans as requested.
Initial and subsequent searches for "this compound" in comprehensive chemical databases and through targeted inquiries for safety data sheets (SDS) and handling precautions did not yield any specific results for a substance with this identifier. The designation "this compound" does not appear to correspond to a standard, publicly documented chemical name, registration number (such as a CAS number), or a recognized pharmaceutical compound code.
Further investigation into pharmaceutical compound prefixes, including those used by companies such as the former Fujisawa Pharmaceuticals, also failed to identify a match for "this compound". This suggests that the identifier may be an internal and non-public code, a significant typographical error, or may refer to a non-chemical product. One search result indicated a product with a similar numerical designation, "Quikrete® 1136-80," which is a mason's mix, highlighting the ambiguity of the provided identifier.
To receive the requested safety and handling information, it is crucial to first correctly identify the substance . Researchers, scientists, and drug development professionals are strongly advised to:
-
Verify the Identifier: Double-check the name and any associated numbers for accuracy.
-
Provide More Context: If possible, furnish additional information such as the chemical class, the manufacturer, the supplier, or the scientific context in which this identifier was encountered.
Once a valid chemical identifier is available, the necessary safety data sheets and handling protocols can be located to generate the specific, procedural guidance required for safe laboratory operations. Without this fundamental information, any recommendations for personal protective equipment or disposal would be generic and potentially hazardous.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
